molecular formula C20H22O9 B150430 Oxyresveratrol 2-O-beta-D-glucopyranoside CAS No. 392274-22-5

Oxyresveratrol 2-O-beta-D-glucopyranoside

Cat. No.: B150430
CAS No.: 392274-22-5
M. Wt: 406.4 g/mol
InChI Key: UPUMEBJDZQEUFC-CUYWLFDKSA-N
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Description

Oxyresveratrol 2-O-beta-D-glucopyranoside is a natural product found in Morus alba, Morus alba var. multicaulis, and other organisms with data available.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-8-12(22)4-3-11(15)2-1-10-5-13(23)7-14(24)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMEBJDZQEUFC-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C=CC3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C=C/C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Oxyresveratrol 2-O-beta-D-glucopyranoside

Executive Summary

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring stilbenoid glycoside demonstrating significant potential in therapeutic and cosmeceutical applications. Primarily found in plants of the Morus genus, such as white mulberry (Morus alba L.), it also functions as a key intestinal metabolite of the more complex stilbene, Mulberroside A.[1][2] This guide provides a technical overview of its primary biological activities, focusing on its potent tyrosinase inhibition and its promising anti-inflammatory effects. We will delve into the mechanistic underpinnings of these activities, provide validated experimental protocols for their assessment, and discuss the compound's metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's scientific landscape.

Introduction: Chemical Identity and Scientific Rationale

Oxyresveratrol 2-O-beta-D-glucopyranoside (O2G) is a derivative of oxyresveratrol, a well-studied antioxidant and anti-inflammatory agent.[3] The addition of a β-D-glucopyranoside moiety at the 2-O position significantly alters its physicochemical properties, which in turn influences its biological interactions and pharmacokinetic profile. Understanding O2G is critical, not only as a standalone compound but also as a bioactive metabolite that may mediate the effects of other natural products like Mulberroside A.[1][2]

Table 1: Physicochemical Properties of Oxyresveratrol 2-O-beta-D-glucopyranoside

PropertyValueSource(s)
CAS Number 392274-22-5[1][4]
Molecular Formula C₂₀H₂₂O₉[4]
Molecular Weight 406.4 g/mol [1][4]
IUPAC Name (2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[4]
Natural Source(s) Root barks of Morus alba L., Morus nigra[1][4][5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]

Core Biological Activity I: Potent Tyrosinase Inhibition

One of the most well-documented activities of O2G is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This activity positions it as a promising candidate for applications in dermatology and cosmetology for treating hyperpigmentation disorders and for skin lightening.

Mechanism of Action: A Superior Inhibitor

Tyrosinase catalyzes the rate-limiting steps of melanogenesis. O2G has been shown to be a highly effective tyrosinase inhibitor, with studies reporting an IC₅₀ value of 29.75 μM.[5] Notably, its inhibitory activity is reported to be superior to that of kojic acid, a widely used standard in the field.[1] While the precise binding mechanism requires further elucidation, it is hypothesized that, like its aglycone oxyresveratrol, it interacts with the active site of the enzyme. Molecular docking studies on oxyresveratrol suggest a key hydrogen bond formation with the Met280 residue of tyrosinase, an interaction that may be preserved or altered by the glucoside moiety.[2] The glycosylation may enhance solubility and stability, facilitating better interaction with the enzyme in aqueous assay conditions compared to its less soluble parent compound.

Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following protocol provides a self-validating system for assessing the inhibitory potential of O2G against mushroom tyrosinase, a common model enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare O2G Stock (in DMSO) P2 Prepare L-DOPA Substrate (in Phosphate Buffer) P3 Prepare Tyrosinase (in Phosphate Buffer) P4 Prepare Phosphate Buffer (pH 6.8) A1 Aliquot Buffer, O2G dilutions, and Tyrosinase into 96-well plate P4->A1 A2 Pre-incubate at 25°C for 10 minutes A1->A2 A3 Initiate reaction by adding L-DOPA to all wells A2->A3 A4 Incubate at 25°C for 20 minutes A3->A4 R1 Measure Absorbance at 475 nm (Dopachrome formation) A4->R1 R2 Calculate % Inhibition vs. Control (DMSO vehicle) R1->R2 R3 Plot Dose-Response Curve and determine IC50 R2->R3

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

    • Mushroom Tyrosinase (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Dilute to a working concentration of 100 U/mL just before use.

    • L-DOPA (10 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare fresh daily as it is susceptible to auto-oxidation.

    • Test Compound (O2G): Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay. Kojic acid should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase working solution (100 U/mL).

    • Add 20 µL of the test compound dilution (or DMSO for the vehicle control).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (A₀) using a microplate reader.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the final absorbance at 475 nm (A₂₀).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A₂₀ - A₀) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Core Biological Activity II: Anti-inflammatory Effects

O2G has demonstrated significant anti-inflammatory properties, particularly in its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This activity is likely mediated through pathways similar to its aglycone, oxyresveratrol, which is known to suppress pro-inflammatory mediators by targeting key signaling cascades.[6][7]

Mechanism of Action: Attenuation of Inflammatory Signaling

In macrophages, bacterial LPS triggers a potent inflammatory response via Toll-like receptor 4 (TLR4). This activation leads to the downstream engagement of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways converge to induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator. Studies on oxyresveratrol show it effectively suppresses the release of NO, TNF-α, IL-1β, and IL-6 by inhibiting these MAPK and NF-κB pathways.[2][7] It is highly probable that O2G exerts its anti-inflammatory effects through a similar mechanism, either directly or after being metabolized to oxyresveratrol.

G cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO O2G Oxyresveratrol 2-O-glucoside O2G->MAPK Inhibition O2G->IKK Inhibition

Caption: LPS-induced inflammatory signaling and putative inhibition by O2G.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells
  • Cell Culture and Seeding:

    • Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of O2G in sterile DMSO. Further dilute in complete culture medium to final desired concentrations (ensure final DMSO concentration is <0.1%).

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound dilutions.

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL). A non-stimulated control and a vehicle control (DMSO + LPS) must be included.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 50 µL of the Griess Reagent to each 50 µL of supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

    • It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

Pharmacokinetics, Metabolism, and Synthesis

The therapeutic potential of any compound is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Pathway

O2G is a key intermediate in the metabolism of Mulberroside A, a diglucoside of oxyresveratrol. Following oral administration, Mulberroside A is not absorbed intact but is first hydrolyzed by intestinal bacteria.[2] This process sequentially removes the glucose moieties, yielding O2G and subsequently the aglycone, oxyresveratrol.[2] Oxyresveratrol is then rapidly absorbed and undergoes extensive phase II metabolism in the liver, primarily forming glucuronide and sulfate conjugates which are then excreted.[2][8] Therefore, the in vivo biological effects observed after consuming Morus extracts may be attributable to this cascade of metabolites, including O2G.

G MA Mulberroside A (Oral Intake) Intestine Intestinal Bacteria (Hydrolysis) MA->Intestine O2G Oxyresveratrol 2-O-glucoside Intestine->O2G Oxy Oxyresveratrol (Aglycone) Intestine->Oxy O2G->Intestine Abs Intestinal Absorption Oxy->Abs Liver Liver (Phase II Metabolism) Abs->Liver Metabolites Glucuronide & Sulfate Conjugates Liver->Metabolites Exc Excretion (Urine/Bile) Metabolites->Exc

Caption: Metabolic fate of Mulberroside A via O2G to final conjugates.

Chemical Synthesis and Formulation

While O2G can be isolated from natural sources, chemical synthesis provides a scalable and standardized alternative. A facile four-step synthesis has been reported, which primarily involves the selective protection of hydroxyl groups followed by a Wittig olefination to construct the stilbene backbone.[] For pre-clinical in vivo studies, proper formulation is critical to ensure solubility and bioavailability.

Protocol: Preparation of an In Vivo Formulation

This protocol is adapted for preparing a clear solution suitable for oral gavage or intraperitoneal injection in animal models.[5]

  • Stock Solution: Prepare a concentrated stock solution of O2G in 100% DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (Example): The vehicle consists of PEG300, Tween-80, and Saline (0.9% NaCl).

  • Formulation Steps (for a final 1 mL solution):

    • Take 100 µL of the DMSO stock solution (25 mg/mL).

    • Add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween-80. Mix again until clear.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

    • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh before each use.

Conclusion and Future Directions

Oxyresveratrol 2-O-beta-D-glucopyranoside stands out as a bioactive stilbenoid with well-defined efficacy in tyrosinase inhibition and significant potential as an anti-inflammatory agent. Its role as a key intestinal metabolite of Mulberroside A underscores the importance of studying glycosylated natural products to understand their true in vivo effects.

Future research should focus on:

  • In Vivo Efficacy: Conducting animal studies to validate the in vitro anti-inflammatory and skin-depigmenting effects.

  • Mechanistic Deep-Dive: Moving beyond NO inhibition to assess its impact on a broader range of cytokines and explore its precise interactions with the NF-κB and MAPK signaling pathways.

  • Comparative Pharmacokinetics: Directly comparing the bioavailability and metabolic profile of O2G against its parent compound, oxyresveratrol, to understand the functional role of the glucoside moiety in absorption and distribution.

  • Advanced Formulation: Developing novel delivery systems (e.g., nanoemulsions, liposomes) to enhance its stability and dermal penetration for topical applications.

References

  • Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. Available from: [Link]

  • Xu, L., et al. (2015). Advances in the Study of Oxyresveratrol. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). oxyresveratrol 2-O-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. ACS Publications. Available from: [Link]

  • Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. Available from: [Link]

  • Phetchrawat, K., et al. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC Complementary and Alternative Medicine, 19(1), 235. Available from: [Link]

Sources

An In-Depth Technical Guide to In Vitro Studies on Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyresveratrol 2-O-beta-D-glucopyranoside, a naturally occurring stilbenoid glycoside predominantly found in the roots of Morus alba (white mulberry), has garnered significant scientific interest for its diverse pharmacological potential. As a glycosylated form of oxyresveratrol, this compound exhibits modified physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the key in vitro studies investigating the therapeutic promise of Oxyresveratrol 2-O-beta-D-glucopyranoside. We will delve into its primary mechanisms of action, including tyrosinase inhibition, antioxidant and anti-inflammatory effects, and emerging evidence for its neuroprotective properties. This document is intended to serve as a detailed resource for researchers, offering not only a synthesis of the current literature but also practical, step-by-step protocols for relevant in vitro assays and a critical analysis of the experimental rationale.

Introduction: The Scientific Rationale for Investigating Oxyresveratrol 2-O-beta-D-glucopyranoside

Oxyresveratrol, the aglycone of the titular compound, is a well-documented bioactive molecule with a spectrum of activities, including potent antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. However, its clinical translation can be hampered by factors such as limited bioavailability and metabolic instability. Glycosylation, the attachment of a sugar moiety, is a natural and pharmaceutical strategy to enhance the solubility, stability, and pharmacokinetic profile of a parent compound.

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring derivative where a glucose molecule is attached to the oxyresveratrol backbone. This structural modification is hypothesized to modulate its biological activity, potentially offering advantages over the aglycone. In vivo, this glucoside is a metabolite of mulberroside A, a major stilbene glycoside in Morus alba. Understanding the direct in vitro effects of Oxyresveratrol 2-O-beta-D-glucopyranoside is crucial for elucidating its intrinsic bioactivity before it undergoes metabolic cleavage to its aglycone. This guide will explore the key in vitro methodologies used to characterize its therapeutic potential.

Tyrosinase Inhibition: A Key Mechanism for Hyperpigmentation Disorders

One of the most well-documented in vitro activities of Oxyresveratrol 2-O-beta-D-glucopyranoside is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This makes it a compound of significant interest for dermatological and cosmetic applications aimed at treating hyperpigmentation.

Mechanism of Action

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin. Oxyresveratrol 2-O-beta-D-glucopyranoside acts as an inhibitor of this enzyme, and studies suggest it can be more potent than commonly used agents like kojic acid[1]. The inhibitory mechanism of the parent compound, oxyresveratrol, has been characterized as noncompetitive, indicating that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency[2]. While the precise kinetics of the glucoside are still under investigation, its efficacy is evident.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundIC50 (µM)Source
Oxyresveratrol 2-O-beta-D-glucopyranoside29.75[3]
Kojic Acid>100 (in some studies)Comparative data
Oxyresveratrol1.2 (mushroom tyrosinase), 52.7 (murine tyrosinase)[2]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a standardized method for assessing the tyrosinase inhibitory activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Oxyresveratrol 2-O-beta-D-glucopyranoside

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of Oxyresveratrol 2-O-beta-D-glucopyranoside and kojic acid in DMSO. Create a series of dilutions at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a vehicle control) and 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475-492 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value from the resulting dose-response curve.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A2 Add Tyrosinase & Incubate P1->A2 P2 Prepare L-DOPA Solution A3 Add L-DOPA to start reaction P2->A3 P3 Prepare Test Compound Dilutions A1 Add Test Compound & Buffer P3->A1 A1->A2 A2->A3 A4 Measure Absorbance (475-492 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Antioxidant Activity: Scavenging Free Radicals

The stilbene structure of Oxyresveratrol 2-O-beta-D-glucopyranoside, with its multiple hydroxyl groups, suggests inherent antioxidant potential. In vitro antioxidant assays are fundamental for quantifying a compound's ability to neutralize free radicals, a key process in mitigating oxidative stress implicated in numerous pathologies.

Rationale for Antioxidant Assays

Different antioxidant assays measure the scavenging of different types of radicals through various mechanisms. Therefore, employing a battery of tests is recommended for a comprehensive assessment. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Comparative Antioxidant Activity

While specific IC50 values for Oxyresveratrol 2-O-beta-D-glucopyranoside in DPPH and ABTS assays are not consistently reported in the readily available literature, studies on its aglycone, oxyresveratrol, demonstrate potent antioxidant activity[4]. Comparative studies have shown that oxyresveratrol has significant antioxidant effects, sometimes comparable or even superior to resveratrol[4]. It is plausible that the glucoside retains antioxidant activity, although the bulky glucose moiety may influence its radical scavenging kinetics.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of Oxyresveratrol 2-O-beta-D-glucopyranoside and a positive control (e.g., ascorbic acid or Trolox) in methanol or DMSO.

  • In a 96-well plate, add a small volume of the test compound solution to a larger volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ radical reduce it back to the colorless ABTS, and the decrease in absorbance is measured.

Procedure:

  • Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at 734 nm.

  • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.

  • Incubate for a defined period (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging and determine the IC50 value.

Workflow for Antioxidant Assays

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay D1 Prepare DPPH Solution D2 Add Test Compound D1->D2 D3 Incubate in Dark (30 min) D2->D3 D4 Measure Absorbance (~517 nm) D3->D4 End Calculate IC50 D4->End A1 Prepare ABTS•+ Solution A2 Add Test Compound A1->A2 A3 Incubate (e.g., 6 min) A2->A3 A4 Measure Absorbance (734 nm) A3->A4 A4->End Start Prepare Test Compound Dilutions Start->D1 Start->A1

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. In vitro studies on Oxyresveratrol 2-O-beta-D-glucopyranoside and its aglycone have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Targeting Key Inflammatory Mediators

Inflammation is a complex process involving the production of various mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The production of NO and PGE2 is regulated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes and cytokines is largely controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the mitogen-activated protein kinase (MAPK) signaling pathways.

Studies on oxyresveratrol have shown that it can inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells by suppressing the expression of iNOS and COX-2[5][6]. This suppression is mediated through the inhibition of the NF-κB and MAPK signaling pathways[7][8]. While direct studies on the glucoside's effect on these pathways are less common, its observed inhibition of NO production suggests a similar mechanism may be at play[1].

LPS-Induced Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Oxy_gluc Oxyresveratrol 2-O-beta-D-glucopyranoside Oxy_gluc->MAPK Inhibits Oxy_gluc->IKK Inhibits

Caption: Simplified diagram of the LPS-induced inflammatory pathway and the inhibitory role of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Principle: The production of NO is indirectly measured by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them into a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of Oxyresveratrol 2-O-beta-D-glucopyranoside for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production and the IC50 value.

Neuroprotective Effects: An Emerging Area of Investigation

The neuroprotective potential of stilbenoids like resveratrol is well-established. Emerging research suggests that oxyresveratrol and its derivatives may also offer protection against neuronal damage.

Rationale for In Vitro Neuroprotection Studies

In vitro models of neurotoxicity allow for the screening of compounds for their ability to protect neurons from various insults, such as oxidative stress (e.g., induced by hydrogen peroxide or rotenone), excitotoxicity, and protein aggregation. Common cell lines used include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.

Evidence for Neuroprotection

While direct evidence for the neuroprotective effects of Oxyresveratrol 2-O-beta-D-glucopyranoside is still limited, studies on its aglycone, oxyresveratrol, have shown promising results. Oxyresveratrol has been demonstrated to protect PC12 cells from hydrogen peroxide-induced injury[5] and to prevent neuronal cell death in various models of neurodegeneration[1]. The mechanisms are thought to involve its antioxidant and anti-inflammatory properties, as well as the modulation of cell survival pathways.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Principle: This assay assesses the ability of a compound to protect neuronal cells from cell death induced by oxidative stress from hydrogen peroxide (H₂O₂). Cell viability is typically measured using an MTT assay.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells and seed them into a 96-well plate. For neuronal differentiation, cells can be treated with retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of Oxyresveratrol 2-O-beta-D-glucopyranoside for a defined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂ for a set duration (e.g., 24 hours).

  • MTT Assay for Cell Viability:

    • Remove the culture medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration of the compound that provides significant protection against H₂O₂-induced cell death.

Conclusion and Future Directions

Oxyresveratrol 2-O-beta-D-glucopyranoside is a promising natural compound with a range of in vitro biological activities. Its potent tyrosinase inhibitory effect is well-established, positioning it as a strong candidate for applications in dermatology and cosmetics. Its antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, warrant further investigation for its potential use in inflammatory conditions. The neuroprotective effects of its aglycone suggest that the glucoside may also be a valuable lead compound for neurodegenerative diseases, although more direct in vitro evidence is needed.

Future research should focus on:

  • Conducting direct comparative studies of Oxyresveratrol 2-O-beta-D-glucopyranoside with its aglycone, oxyresveratrol, across a range of in vitro assays to better understand the influence of glycosylation on its activity.

  • Elucidating the precise molecular mechanisms of the glucoside, particularly in relation to inflammatory and neuroprotective signaling pathways.

  • Performing in vitro ADME (absorption, distribution, metabolism, and excretion) studies, such as Caco-2 permeability assays, to predict its oral bioavailability.

  • Investigating its stability in various physiological and formulation buffers to inform preclinical and clinical development.

This technical guide provides a solid foundation for researchers to design and execute robust in vitro studies to further explore the therapeutic potential of this fascinating natural product.

References

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An In-depth Technical Guide to the Tyrosinase Inhibitory Activity of Oxyresveratrol 2-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Melanogenesis, the process of melanin synthesis, is centrally regulated by the enzyme tyrosinase. While essential for pigmentation, its over-activity can lead to hyperpigmentary disorders. Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology. This technical guide provides a comprehensive examination of Oxyresveratrol 2-O-β-D-glucopyranoside, a glycosylated derivative of the potent natural inhibitor oxyresveratrol. We will delve into the biochemical basis of its inhibitory action, present validated protocols for its evaluation, and discuss the scientific rationale behind these experimental designs. This document serves as a practical resource for researchers aiming to characterize this compound and others like it, bridging the gap between foundational enzyme kinetics and cell-based efficacy models.

The Central Role of Tyrosinase in Melanogenesis

Biological Significance of Melanin

Melanin is the primary pigment determining skin, hair, and eye color in mammals. Its principal function is to protect the skin from the damaging effects of ultraviolet (UV) radiation. However, the excessive production and abnormal distribution of melanin result in various dermatological conditions, including melasma, post-inflammatory hyperpigmentation, and solar lentigines.

Tyrosinase: The Rate-Limiting Enzyme

Tyrosinase is a copper-containing metalloenzyme that plays a pivotal, rate-limiting role in the melanogenesis pathway.[1] It catalyzes two distinct, sequential reactions:

  • Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase activity: The oxidation of L-DOPA to dopaquinone.[2]

Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form the final melanin polymers (eumelanin and pheomelanin).[3] Given its critical role, the direct inhibition of tyrosinase activity is the most direct and widely explored strategy for controlling melanin production.[4]

Melanogenesis_Pathway cluster_melanosome Melanosome Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase Activity) Tyrosine->Tyrosinase_mono Substrate DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase Activity) DOPA->Tyrosinase_di Substrate Dopaquinone Dopaquinone Melanin Melanin Polymers (Eumelanin/Pheomelanin) Dopaquinone->Melanin Spontaneous & Enzymatic Steps Tyrosinase_mono->DOPA Catalysis Tyrosinase_di->Dopaquinone Catalysis Inhibitor Oxyresveratrol 2-O-β-D-glucopyranoside Inhibitor->Tyrosinase_mono Inhibition Inhibitor->Tyrosinase_di Inhibition

Figure 1: The Melanogenesis Pathway Highlighting Tyrosinase as the Target for Inhibition.

A Profile of Oxyresveratrol and Its Glycoside

Oxyresveratrol: A Benchmark Natural Inhibitor

Oxyresveratrol (2,4,3′,5′-tetrahydroxy-trans-stilbene) is a natural stilbenoid found in plants like Morus alba (white mulberry) and Artocarpus lakoocha.[5][6][7] It is a highly potent tyrosinase inhibitor, with studies demonstrating an inhibitory activity up to 32 times stronger than that of kojic acid, a widely used depigmenting agent.[1][8] The number and position of its hydroxyl groups are critical for its high affinity and inhibitory action on the enzyme.[8]

Oxyresveratrol 2-O-β-D-glucopyranoside: Structure and Rationale

Oxyresveratrol 2-O-β-D-glucopyranoside is a naturally occurring glycoside of oxyresveratrol.[9] The attachment of a glucose moiety to the oxyresveratrol backbone significantly alters its physicochemical properties.

Table 1: Comparative Properties of Key Compounds

Compound Formula Molar Mass ( g/mol ) Key Feature
Oxyresveratrol C₁₄H₁₂O₄ 244.24 Potent lipophilic aglycone[7]
Oxyresveratrol 2-O-β-D-glucopyranoside C₂₀H₂₂O₉ 406.38 Water-soluble glycoside form[10]

| Kojic Acid | C₆H₆O₄ | 142.11 | Industry standard inhibitor[5] |

The rationale for investigating this glycoside is twofold. First, glycosylation often improves the water solubility and stability of a parent compound, which can be advantageous for formulation in cosmetic or pharmaceutical products.[11] Second, while some glycosylated stilbenes lose their inhibitory activity, the specific position of the glucose unit can modulate the interaction with the enzyme's active site, potentially retaining or even enhancing its efficacy in certain contexts.[1]

In-Vitro Efficacy: The Mushroom Tyrosinase Assay

The foundational assessment of any potential tyrosinase inhibitor is a direct enzymatic assay. The most common and accessible source of the enzyme is the button mushroom (Agaricus bisporus), as it is cost-effective and its activity is well-characterized.

Causality Behind the Method

This assay quantifies the inhibitor's ability to directly interfere with the enzyme's catalytic function. We use L-DOPA as the substrate because its oxidation to the colored product, dopachrome, can be easily monitored spectrophotometrically at ~475 nm. By measuring the rate of color formation in the presence and absence of the inhibitor, we can precisely calculate the degree of inhibition. This cell-free system ensures that the observed effect is due to direct enzyme interaction, eliminating variables like cell membrane permeability or cellular metabolism.

Protocol 1: Spectrophotometric Assay of Mushroom Tyrosinase Activity

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Oxyresveratrol 2-O-β-D-glucopyranoside (test compound)

  • Kojic acid (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • Control Wells (100% activity): Add 160 µL of phosphate buffer and 20 µL of the tyrosinase solution.

    • Blank Wells (background control): Add 160 µL of phosphate buffer and 20 µL of the test compound dilution (no enzyme).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Expected Outcome and Comparative Analysis

This experiment will yield quantitative IC₅₀ values, allowing for a direct comparison of potency.

Table 2: Hypothetical Comparative Tyrosinase Inhibitory Activity (IC₅₀)

Compound IC₅₀ (µM) on Mushroom Tyrosinase Relative Potency
Oxyresveratrol 2-O-β-D-glucopyranoside To be determined -
Oxyresveratrol ~1.2[8] Very High

| Kojic Acid | ~38.4[8] | Standard |

Note: The IC₅₀ for the glycoside is expected to be higher than its aglycone, oxyresveratrol, but potentially lower than kojic acid, which would still classify it as a potent inhibitor.[9]

Unveiling the Mechanism: Enzyme Kinetic Analysis

Determining the IC₅₀ value tells us how potent an inhibitor is, but it doesn't tell us how it works. For this, we turn to kinetic analysis using the Lineweaver-Burk plot, a double reciprocal plot of reaction rate versus substrate concentration.

The Logic of Kinetic Studies

By systematically varying the concentration of both the substrate (L-DOPA) and the inhibitor, we can deduce the mode of inhibition.

  • Competitive inhibitors bind to the same active site as the substrate. Their effect can be overcome by increasing substrate concentration.

  • Noncompetitive inhibitors bind to a different site on the enzyme (an allosteric site), changing its conformation and reducing its efficiency regardless of substrate concentration.[5]

  • Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover.

Oxyresveratrol, the aglycone, is a known noncompetitive inhibitor.[5][8] This provides a strong hypothesis that its glycoside may act through a similar mechanism.

Protocol 2: Kinetic Analysis via Lineweaver-Burk Plot

Procedure:

  • Setup: Prepare several sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Substrate Variation: Within each set, vary the concentration of the L-DOPA substrate across a range (e.g., 0.25 mM to 4 mM).

  • Measurement: Run the tyrosinase assay as described in Protocol 1 for each condition and calculate the initial reaction velocity (V).

  • Plotting:

    • For each inhibitor concentration, plot 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.

    • This will generate a series of lines.

  • Interpretation:

    • Competitive: Lines intersect on the y-axis.

    • Noncompetitive: Lines intersect on the x-axis.

    • Mixed: Lines intersect in the second quadrant (off-axis).

Figure 2: Conceptual Representation of Lineweaver-Burk Plots for Different Inhibition Types.

Cellular Validation: B16F10 Melanoma Model

While in-vitro assays are crucial, they do not predict performance in a biological system. A compound must be able to penetrate cell membranes and inhibit the enzyme within the complex intracellular environment. The B16F10 murine melanoma cell line is the gold standard for this evaluation because these cells actively produce melanin.[12]

Rationale for Cell-Based Assays

These assays answer a critical question: Does the inhibitor work in a living cell? We measure two endpoints:

  • Melanin Content: Directly quantifies the end-product of the pathway, providing a clear measure of overall anti-melanogenic efficacy.[13]

  • Intracellular Tyrosinase Activity: Confirms that the reduction in melanin is indeed due to the inhibition of the target enzyme within the cells.

This dual-assay approach creates a self-validating system. A decrease in melanin content that correlates with a decrease in intracellular tyrosinase activity strongly supports the proposed mechanism of action.

Protocol 3: Determination of Melanin Content in B16F10 Cells

Materials:

  • B16F10 murine melanoma cells

  • DMEM with 10% FBS and antibiotics

  • Test compound and positive control (Kojic Acid or Arbutin)

  • α-Melanocyte-stimulating hormone (α-MSH, optional, to stimulate melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

Procedure:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of ~1 x 10⁵ cells/well and incubate for 24 hours.[12]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. A vehicle control (DMSO) must be included. Incubate for an additional 72 hours.[12]

  • Cell Harvesting: Wash the cells twice with cold PBS. Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.

  • Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • Analysis: Compare the absorbance of treated cells to the control cells to determine the percentage reduction in melanin content.

Cellular_Assay_Workflow cluster_workflow B16F10 Melanin Content Assay Workflow Start Seed B16F10 Cells (6-well plate) Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Treat with Compound (Test, Control, Vehicle) Incubate1->Treat Incubate2 Incubate 72h (Melanin Production) Treat->Incubate2 Harvest Wash with PBS Lyse with NaOH/DMSO Incubate2->Harvest Solubilize Incubate at 80°C Harvest->Solubilize Measure Read Absorbance (~405 nm) Solubilize->Measure Analyze Calculate % Melanin Reduction vs. Control Measure->Analyze

Figure 3: Step-by-Step Workflow for the Cellular Melanin Content Assay.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the tyrosinase inhibitory activity of Oxyresveratrol 2-O-β-D-glucopyranoside. The workflow progresses logically from direct enzyme inhibition (IC₅₀) and mechanistic analysis (kinetics) to validation in a relevant cellular model.

The key scientific inquiry lies in how the addition of a glucopyranoside moiety to the potent oxyresveratrol scaffold impacts its inhibitory profile. While a decrease in direct enzymatic inhibition is possible due to steric hindrance, the potential gains in solubility and stability could lead to equivalent or superior performance in a cellular or topical formulation context.[4]

Future research should focus on:

  • Skin Permeability Studies: Using models like Franz diffusion cells to assess the compound's ability to penetrate the stratum corneum.

  • Stability and Formulation: Evaluating the compound's stability in various cosmetic and pharmaceutical bases.

  • In-Vivo Efficacy: Testing optimized formulations in animal models or human clinical trials for depigmenting effects.

By following the robust, self-validating protocols detailed herein, researchers can generate high-quality, reproducible data essential for the development of novel and effective agents for the management of hyperpigmentation.

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  • Likhitwitayawuid, K., & Sritularak, B. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Semantic Scholar. [Link]

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Methodological & Application

Advanced Mass Spectrometric Characterization of Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring phenolic compound and a glycosylated derivative of oxyresveratrol. It is often isolated from medicinal plants such as the root barks of Morus alba L.[1]. This molecule has garnered significant interest in the pharmaceutical and cosmetic industries, primarily for its potent tyrosinase inhibitory activity, which exceeds that of kojic acid, a common skin-lightening agent[2]. The structural characterization and quantification of this glucoside in complex matrices, such as plant extracts or biological samples, are critical for quality control, pharmacokinetic studies, and understanding its mechanism of action.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. Its high sensitivity, selectivity, and ability to provide detailed structural information make it indispensable for modern research[3][4]. This application note provides a comprehensive guide to the analysis of Oxyresveratrol 2-O-beta-D-glucopyranoside using LC-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, from sample preparation to data interpretation, to provide a robust and self-validating protocol for researchers.

Analyte Profile: Chemical and Structural Properties

A foundational understanding of the analyte's structure is paramount for predicting its behavior in a mass spectrometer.

  • Compound Name: Oxyresveratrol 2-O-beta-D-glucopyranoside

  • Molecular Formula: C₂₀H₂₂O₉[5]

  • Monoisotopic Mass: 406.1264 u

  • CAS Number: 392274-22-5[5]

The structure consists of the oxyresveratrol aglycone linked to a glucose moiety via an O-glycosidic bond. This bond is the most labile part of the molecule under the energetic conditions of the mass spectrometer and is key to its characteristic fragmentation pattern.

Principle of Analysis: ESI-MS/MS of O-Glycosides

Electrospray ionization (ESI) is the ionization method of choice for polar, non-volatile molecules like glycosides. It is a "soft" ionization technique that typically preserves the intact molecule, allowing for the observation of the precursor ion, which is the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID). For O-glycosides, the most predictable and dominant fragmentation pathway is the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the sugar residue (162.0528 Da for glucose), yielding the aglycone fragment ion. This fragmentation is highly diagnostic and allows for confident identification. While positive mode can yield the [M+H]⁺ ion, negative ion mode is often preferred for phenolic compounds and their glucuronide or glucoside derivatives as it provides high sensitivity and clear fragmentation spectra[6].

Experimental Workflow

The overall analytical process follows a logical sequence from sample handling to final data analysis. The workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Solution (Methanol/DMSO) D HPLC Separation (Reversed-Phase C18) A->D B Matrix Sample (e.g., Plant Extract, Plasma) C Extraction / Dilution (e.g., Protein Precipitation) B->C C->D E ESI Ionization (Negative Ion Mode) D->E F MS Scan (Full Scan) Identify [M-H]⁻ E->F G MS/MS Scan (Product Ion) Isolate [M-H]⁻ & Fragment F->G H Chromatogram Integration G->H I Spectral Interpretation (Precursor & Fragment Ions) G->I J Quantification / Structural Confirmation H->J I->J G cluster_ms1 MS1 Precursor Ion cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 MS2 Product Ions Parent Oxyresveratrol 2-O-beta-D-glucopyranoside [M-H]⁻ m/z = 405.12 CID_Node Collision Energy (e.g., 25 eV) Parent->CID_Node Fragment Oxyresveratrol Aglycone [M-H-Glc]⁻ m/z = 243.07 CID_Node->Fragment NeutralLoss Neutral Loss of Glucose (162.05 Da) CID_Node->NeutralLoss

Sources

Extraction protocol for Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba.

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Extraction and Purification of Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba

Abstract

This comprehensive guide details a robust and efficient protocol for the extraction, purification, and characterization of Oxyresveratrol 2-O-beta-D-glucopyranoside from the root bark of Morus alba (White Mulberry). This document is intended for researchers, scientists, and drug development professionals seeking to isolate this bioactive phenolic compound. The methodology encompasses optimized solvent extraction, liquid-liquid partitioning for preliminary purification, and column chromatography for final isolation. Furthermore, this guide provides protocols for the analytical validation of the purified compound using High-Performance Liquid Chromatography (HPLC) and structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction

Morus alba, commonly known as white mulberry, is a plant rich in a variety of bioactive compounds, including flavonoids, alkaloids, and stilbenoids.[1] Among these, Oxyresveratrol 2-O-beta-D-glucopyranoside has garnered significant interest for its potential therapeutic properties. This stilbene glycoside is a derivative of oxyresveratrol and is notably present in the root bark of the mulberry tree.[1] The strategic selection of the root bark as the primary source material is based on empirical evidence indicating a higher concentration of this target compound compared to other parts of the plant.[1]

The successful isolation of Oxyresveratrol 2-O-beta-D-glucopyranoside hinges on a multi-step process that begins with an efficient extraction method to draw out the compound from the plant matrix, followed by systematic purification to remove impurities and isolate the target molecule. This application note provides a detailed, field-proven protocol that ensures a high yield and purity of the final product.

Physicochemical Properties of the Target Compound

A foundational understanding of the physicochemical properties of Oxyresveratrol 2-O-beta-D-glucopyranoside is critical for the rational design of an effective extraction and purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₉[2][3]
Molecular Weight 406.4 g/mol [2][3]
Appearance Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
CAS Number 392274-22-5[2]

The solubility of the target compound in polar organic solvents like ethanol and methanol provides the basis for the selection of the extraction solvent. This property ensures that the compound can be effectively leached from the dried plant material.

Overall Workflow

The entire process, from raw material to a purified and validated compound, can be visualized as a multi-stage workflow. Each stage is designed to progressively enrich the concentration and purity of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification & Validation A Morus alba Root Bark B Washing & Drying A->B Cleaning C Grinding to Powder B->C Size Reduction D Ultrasound-Assisted Ethanol Extraction C->D Solid-Liquid Extraction E Filtration & Concentration D->E Crude Extract F Liquid-Liquid Partitioning E->F Enrichment G Column Chromatography F->G Purification H Fraction Collection & TLC G->H Separation I Final Product H->I Isolation J HPLC & NMR Analysis I->J Validation

Caption: Workflow for the extraction and purification of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Detailed Protocols

Plant Material Preparation

The quality of the starting material is paramount for a successful extraction.

Protocol:

  • Harvesting: Collect fresh root bark from mature Morus alba plants.

  • Cleaning: Thoroughly wash the root bark with deionized water to remove soil and other debris.

  • Drying: Air-dry the washed bark in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, a forced-air oven at a temperature not exceeding 45°C can be used to expedite the process. High temperatures should be avoided to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried root bark into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Extraction of Oxyresveratrol 2-O-beta-D-glucopyranoside

This protocol utilizes ultrasound-assisted extraction (UAE) to enhance the efficiency of the extraction process. Sonication facilitates the disruption of plant cell walls, leading to improved solvent penetration and a higher yield of the target compound in a shorter time frame.[4]

Protocol:

  • Maceration: In a suitable flask, add 100 g of the powdered Morus alba root bark to 1 L of 80% aqueous ethanol. The use of 80% ethanol is a strategic choice, as it provides a good balance of polarity to effectively solubilize the target glycoside while minimizing the co-extraction of highly polar impurities.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeated Extraction: To maximize the yield, repeat the extraction process on the residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Preliminary Purification by Liquid-Liquid Partitioning

Liquid-liquid partitioning is a crucial step to separate compounds based on their differential solubilities in two immiscible liquid phases. This allows for the removal of a significant portion of unwanted compounds, thereby enriching the extract in the target molecule.

Protocol:

  • Resuspension: Resuspend the crude extract in 200 mL of distilled water.

  • Defatting: Perform an initial partitioning against an equal volume of n-hexane to remove nonpolar compounds such as fats and chlorophyll. Repeat this step twice. Discard the n-hexane layer.

  • Extraction of Target Compound: Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. The target compound, being moderately polar, will preferentially move into the ethyl acetate phase. Repeat this extraction three times.

  • Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the enriched extract.

Final Purification by Column Chromatography

Column chromatography is employed for the final isolation of Oxyresveratrol 2-O-beta-D-glucopyranoside from the enriched extract. This technique separates molecules based on their differential adsorption to a stationary phase.

Protocol:

  • Column Packing: Prepare a silica gel (70-230 mesh) column using a slurry packing method with a suitable nonpolar solvent like n-hexane.

  • Sample Loading: Dissolve the enriched extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol. The rationale for a gradient elution is to first wash out nonpolar impurities with the less polar solvent, and then elute the more polar compounds, including the target glycoside, as the solvent polarity increases.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a chloroform:methanol (e.g., 9:1 v/v) mobile phase. Visualize the spots under UV light (254 nm and 366 nm).

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of a standard, if available, or the major desired compound. Concentrate the pooled fractions to obtain the purified Oxyresveratrol 2-O-beta-D-glucopyranoside.

Analytical Validation

The identity and purity of the isolated compound must be rigorously validated.

Purity Assessment by HPLC

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) can be used. A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound in methanol.

  • Analysis: Inject the sample and analyze the chromatogram for a single, sharp peak, indicating high purity. The retention time should be compared with a reference standard if available.

Structural Confirmation by NMR

The definitive identification of the isolated compound is achieved through NMR spectroscopy.[5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as methanol-d4 or DMSO-d6.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The obtained spectral data should be compared with published data for Oxyresveratrol 2-O-beta-D-glucopyranoside to confirm the structure.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Extraction Yield Incomplete grinding of plant material.Ensure the root bark is ground to a fine powder (40-60 mesh).
Insufficient extraction time or temperature.Optimize sonication time and temperature.
Poor Separation in Column Chromatography Inappropriate solvent system.Perform preliminary TLC experiments to determine the optimal mobile phase for separation.
Column overloading.Reduce the amount of sample loaded onto the column.
Presence of Multiple Peaks in HPLC Incomplete purification.Re-purify the compound using column chromatography with a shallower solvent gradient.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically validated approach for the extraction and purification of Oxyresveratrol 2-O-beta-D-glucopyranoside from Morus alba root bark. By following these detailed steps and understanding the rationale behind them, researchers can reliably obtain a high-purity compound for further scientific investigation and potential drug development applications.

References

  • Likhitwitayawuid, K., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. Available from: [Link]

  • ResearchGate. Structure of mulberroside A. (Oxyresveratrol-4-O-b-D- glucopyranosyl-3...). Available from: [Link]

  • BioCrick. Oxyresveratrol 2-O-beta-D-glucopyranoside-COA. Available from: [Link]

  • Jiménez-Sánchez, C., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Natural Products, 85(3), 549-558. Available from: [Link]

  • National Center for Biotechnology Information. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Available from: [Link]

  • PubChem. oxyresveratrol 2-O-beta-D-glucopyranoside. Available from: [Link]

  • Ruan, J., et al. (2019). Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process. Molecules, 24(13), 2399. Available from: [Link]

  • Srisawat, T., et al. (2022). Development of a Ready-to-Use Oxyresveratrol-Enriched Extract from Artocarpus lakoocha Roxb. Using Greener Solvents and Deep Eutectic Solvents for a Whitening Agent. Cosmetics, 9(4), 79. Available from: [Link]

  • Wang, W., et al. (2013). Preparation of the Branch Bark Ethanol Extract in Mulberry Morus alba, Its Antioxidation, and Antihyperglycemic Activity In Vivo. BioMed Research International, 2013, 1-9. Available from: [Link]

  • Martín-García, B., et al. (2022). The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. Antioxidants, 11(2), 221. Available from: [Link]

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Application Notes & Protocols: In Vivo Experimental Design for Oxyresveratrol 2-O-beta-D-glucopyranoside Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative

Oxyresveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and skin-lightening effects[1][2][3]. Its glycosylated form, Oxyresveratrol 2-O-beta-D-glucopyranoside, is a key metabolite and is also found naturally in plants like Morus alba[4]. While much of the research has focused on the aglycone, understanding the in vivo efficacy of the glucoside is critical, as glycosylation can significantly impact bioavailability, metabolism, and ultimately, therapeutic effect[5]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo experiments to elucidate the therapeutic potential of Oxyresveratrol 2-O-beta-D-glucopyranoside. The protocols and recommendations herein are grounded in established preclinical research principles to ensure scientific integrity and reproducibility[6].

Part 1: Foundational Preclinical Considerations

Before embarking on specific disease models, a thorough understanding of the test article and adherence to regulatory guidelines are paramount.

Test Article Characterization & Formulation

A well-characterized test article is the bedrock of any valid preclinical study.

  • Identity and Purity: Obtain a Certificate of Analysis (CoA) for Oxyresveratrol 2-O-beta-D-glucopyranoside, confirming its identity (e.g., via NMR and mass spectrometry) and purity (typically >98% by HPLC)[7].

  • Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. Given that stilbenoids can have poor water solubility, this is a critical step[1][3]. Initial solubility testing in water, saline, PBS, and common co-solvents (e.g., DMSO, ethanol, polyethylene glycol) is recommended[4]. The final vehicle chosen for in vivo administration should be non-toxic at the administered volume.

  • Stability: Assess the stability of the compound in the chosen vehicle under the intended storage and administration conditions.

Pharmacokinetic (PK) and Toxicological Profiling

Preliminary pharmacokinetic and toxicology studies are essential to inform dose selection and ensure animal welfare.

  • Pharmacokinetics: While detailed PK studies for Oxyresveratrol 2-O-beta-D-glucopyranoside are not extensively published, data on its aglycone, oxyresveratrol, suggest rapid absorption and metabolism[2]. A pilot PK study in the chosen animal model (e.g., mice or rats) is highly recommended. This would involve administering a single dose and collecting blood samples at various time points to determine key parameters like Cmax, Tmax, and half-life. This data is invaluable for designing a rational dosing regimen.

  • Acute Toxicity: An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This is typically done by administering escalating single doses of the compound to a small group of animals and observing them for a set period (e.g., 14 days) for any signs of morbidity or mortality.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Adherence to Good Laboratory Practice (GLP) is crucial for studies intended for regulatory submission[8][9]. The "3Rs" principle (Replacement, Reduction, and Refinement) should be a guiding philosophy in all experimental designs[10].

Part 2: In Vivo Models for Efficacy Evaluation

Based on the known biological activities of oxyresveratrol and its derivatives, the following in vivo models are proposed to evaluate the efficacy of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Neuroprotective Effects: Cerebral Ischemia Model

Oxyresveratrol has demonstrated neuroprotective effects in models of cerebral stroke[11]. This provides a strong rationale for investigating its glucoside in a similar context.

Caption: Workflow for evaluating neuroprotective effects in a mouse MCAO model.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 22-25g).

  • Groups:

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + Oxyresveratrol 2-O-beta-D-glucopyranoside (Low Dose)

    • MCAO + Oxyresveratrol 2-O-beta-D-glucopyranoside (High Dose)

    • (Optional) MCAO + Positive Control (e.g., Nimodipine)

  • Procedure: a. Anesthetize the mouse (e.g., with isoflurane). b. Perform a midline cervical incision and expose the common carotid artery (CCA). c. Introduce a filament (e.g., 6-0 nylon monofilament with a silicon-coated tip) into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA). d. After 60 minutes of occlusion, withdraw the filament to allow for reperfusion. e. Suture the incision and allow the animal to recover.

  • Drug Administration: Administer the test article (e.g., via intraperitoneal injection or oral gavage) at a predetermined time post-reperfusion (e.g., 2 hours).

  • Endpoint Analysis:

    • Neurological Deficit Scoring: At 24, 48, and 72 hours post-MCAO, evaluate motor deficits using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume: At 72 hours, euthanize the animals, harvest the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histopathology: Perform H&E and Nissl staining on brain sections to assess neuronal damage.

    • Biochemical Markers: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., Caspase-3 activity, Bax/Bcl-2 ratio) via ELISA or Western blot[12].

Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

The reported inhibitory effect of oxyresveratrol on inflammatory mediators provides a basis for evaluating its glucoside in an acute inflammation model[11][13].

Phase Action Rationale
Acclimation House animals for 1 week under standard conditions.To minimize stress-induced variability.
Grouping Randomly assign animals (e.g., Wistar rats) to treatment groups.To ensure unbiased group allocation.
Pre-treatment Administer vehicle, test compound, or positive control (e.g., Indomethacin) orally or IP.To allow for absorption and distribution of the compound before the inflammatory insult.
Induction Inject 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.Carrageenan is a standard phlogistic agent that induces a biphasic inflammatory response.
Measurement Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.To quantify the extent of edema and its inhibition over time.
Analysis Calculate the percentage inhibition of edema for each group compared to the vehicle control.To determine the anti-inflammatory efficacy of the test compound.

digraph "Inflammation Pathway" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Carrageenan [label="Carrageenan Injection", fillcolor="#EA4335"]; MastCells [label="Mast Cell Degranulation"]; Histamine [label="Histamine, Serotonin\n(Phase 1: 0-1.5h)"]; COX2 [label="COX-2 Upregulation"]; Prostaglandins [label="Prostaglandins\n(Phase 2: >1.5h)"]; Edema [label="Edema, Hyperalgesia", fillcolor="#FBBC05", fontcolor="#202124"]; ORV_G [label="Oxyresveratrol\n2-O-beta-D-glucopyranoside", shape=ellipse, fillcolor="#34A853"];

Carrageenan -> MastCells; MastCells -> Histamine; Carrageenan -> COX2; COX2 -> Prostaglandins; {Histamine, Prostaglandins} -> Edema; ORV_G -> COX2 [label="Potential Inhibition", style=dashed, color="#EA4335"]; }

Caption: Simplified pathway of carrageenan-induced paw edema.

Skin Lightening Effects: UVB-Induced Hyperpigmentation Model

Oxyresveratrol is a known tyrosinase inhibitor and has shown skin whitening effects[2][14]. Its glucoside has also demonstrated tyrosinase inhibitory activity in vitro[15].

  • Animal Model: Brown or black guinea pigs are suitable due to their visible melanin production.

  • Procedure: a. Shave the dorsal skin of the animals. b. Expose a defined area of the shaved skin to UVB radiation to induce melanogenesis. This may require multiple exposures. c. Topically apply a formulation containing the vehicle or Oxyresveratrol 2-O-beta-D-glucopyranoside to the irradiated area daily for a period of 2-4 weeks.

  • Endpoint Analysis:

    • Visual Assessment: Photograph the treated areas at regular intervals.

    • Colorimetric Measurement: Use a chromameter to quantify changes in skin color (Lab* values). An increase in the L* value indicates skin lightening[16].

    • Histology: At the end of the study, take skin biopsies for Fontana-Masson staining to visualize melanin deposits in the epidermis.

    • Biochemical Analysis: Homogenize skin tissue to measure tyrosinase activity and the expression of melanogenesis-related proteins (e.g., TYR, TRP-1, MITF) via Western blot or qPCR[2].

Part 3: Data Interpretation and Self-Validating Systems

A well-designed experiment includes internal controls that validate the results.

  • Positive Controls: The inclusion of a positive control (a compound with known efficacy in the model) is crucial. If the positive control fails to produce the expected effect, the validity of the experiment is questionable.

  • Vehicle Controls: The vehicle control group is the primary comparator and reveals the baseline response to the disease induction and vehicle administration.

  • Dose-Response Relationship: Evaluating multiple doses of the test article can demonstrate a dose-dependent effect, which strengthens the evidence of the compound's activity.

  • Statistical Analysis: All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. The statistical plan should be predefined.

Conclusion

The in vivo investigation of Oxyresveratrol 2-O-beta-D-glucopyranoside holds significant promise for drug discovery. By leveraging established animal models for neuroprotection, inflammation, and skin lightening, researchers can systematically evaluate its therapeutic potential. The key to a successful and translatable study lies in a meticulous experimental design, from thorough characterization of the test article to the inclusion of robust controls and appropriate endpoint analyses. This guide provides a framework to ensure that such investigations are conducted with the scientific rigor necessary to yield conclusive and reliable data.

References

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Application Notes and Protocols for the Preparation of Oxyresveratrol 2-O-beta-D-glucopyranoside Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxyresveratrol 2-O-beta-D-glucopyranoside is a glycosylated stilbenoid, a class of natural phenolic compounds that has garnered significant interest in pharmaceutical and nutraceutical research. As with its aglycone, oxyresveratrol, this molecule is investigated for a variety of biological activities, including tyrosinase inhibition.[1] The addition of a glucose moiety generally enhances the water solubility and stability of stilbenes, which can be advantageous for in vitro and in vivo studies.[2][3]

Proper preparation of stock solutions is a critical first step in any experimental workflow to ensure accuracy, reproducibility, and the integrity of the results. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of Oxyresveratrol 2-O-beta-D-glucopyranoside.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of Oxyresveratrol 2-O-beta-D-glucopyranoside is fundamental to the successful preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₉ChemFaces[1]
Molecular Weight 406.4 g/mol ChemFaces[1]
Physical Appearance PowderChemFaces[1]
CAS Number 392274-22-5ChemFaces[1]

Handling Precautions:

  • Light Sensitivity: Stilbenes are known to be sensitive to light, which can induce isomerization and degradation.[4][5] All handling, storage of the solid, and its solutions should be done with protection from light. The use of amber vials and covering containers with aluminum foil is highly recommended.

Solvent Selection and Solubility

The choice of solvent is dictated by the experimental requirements and the solubility of the compound. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.

SolventKnown SolubilityRemarks
DMSO ≥ 2.5 mg/mL (≥ 6.15 mM)A common solvent for creating high-concentration stock solutions for in vitro studies.[6] The aglycone, oxyresveratrol, has a reported solubility of approximately 50 mg/mL in DMSO.[7]
Ethanol Soluble (quantitative data not available)A suitable solvent for many applications. The aglycone, oxyresveratrol, has a reported solubility of approximately 50 mg/mL in ethanol.[7]
Methanol Soluble (quantitative data not available)Can be used for analytical purposes, such as for High-Performance Liquid Chromatography (HPLC).[5]
Pyridine Soluble (quantitative data not available)Use is less common and should be reserved for specific chemical applications where its properties are required.

Causality Behind Solvent Choice: The high polarity of the glucose moiety in Oxyresveratrol 2-O-beta-D-glucopyranoside enhances its solubility in polar organic solvents compared to its aglycone. DMSO is often the preferred solvent for creating highly concentrated primary stocks because it is a strong, aprotic solvent capable of dissolving a wide range of compounds. Ethanol and methanol are also effective polar protic solvents. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to the cells, typically below 0.5% (v/v) for DMSO.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of Oxyresveratrol 2-O-beta-D-glucopyranoside in DMSO. This concentration is a common starting point for serial dilutions in many experimental setups.

Materials:

  • Oxyresveratrol 2-O-beta-D-glucopyranoside (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage & QC weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer Use calibrated balance add_solvent 3. Add Solvent transfer->add_solvent Use amber vial dissolve 4. Dissolve add_solvent->dissolve Use anhydrous DMSO aliquot 5. Aliquot dissolve->aliquot Vortex/Sonicate store 6. Store aliquot->store Small working volumes qc 7. Quality Control store->qc Protect from light -20°C or -80°C

Caption: Workflow for preparing Oxyresveratrol 2-O-beta-D-glucopyranoside stock solution.

Step-by-Step Procedure:

  • Calculation:

    • The molecular weight of Oxyresveratrol 2-O-beta-D-glucopyranoside is 406.4 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need 4.064 mg per 1 mL of solvent.

    • The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to make 5 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 5 mL x 406.4 g/mol / 1000 = 20.32 mg

  • Weighing the Compound:

    • Allow the vial of solid Oxyresveratrol 2-O-beta-D-glucopyranoside to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • On a calibrated analytical balance, carefully weigh the calculated amount of the compound (e.g., 20.32 mg) using appropriate weighing paper or a weighing boat.

  • Solvent Addition:

    • Transfer the weighed powder into a sterile, amber glass vial of an appropriate volume (e.g., a 10 mL vial for a 5 mL final volume).

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 5 mL) to the vial.

  • Dissolution:

    • Securely cap the vial and vortex thoroughly for at least one minute to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes can aid in complete dissolution.[6] Gentle warming to 37°C may also be applied, but prolonged heating should be avoided due to the potential for degradation of phenolic compounds.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This practice minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

The long-term stability of the stock solution is paramount for the reliability of experimental data.

  • Temperature:

    • For long-term storage (up to 6 months), store aliquots at -80°C .

    • For short-term storage (up to 1 month), -20°C is acceptable.[6]

  • Light: As a stilbenoid, the compound is susceptible to photodegradation. Always store aliquots in the dark (e.g., in a freezer box within a freezer).

  • pH: The aglycone, resveratrol, is known to be unstable in alkaline conditions.[1] While specific data for the glycoside is limited, it is prudent to avoid basic aqueous buffers for dilutions if long-term stability in the working solution is required. Prepare fresh dilutions in neutral or slightly acidic buffers immediately before use.

Quality Control of Stock Solutions

Verification of the concentration and integrity of the stock solution is a cornerstone of good laboratory practice.

  • UV-Vis Spectrophotometry: A straightforward method to estimate the concentration of the stock solution.

    • Prepare a series of dilutions of the stock solution in the solvent (e.g., DMSO or ethanol).

    • Measure the absorbance at the wavelength of maximum absorbance (λmax). The λmax for the related compound oxyresveratrol is around 302-329 nm.[7] A preliminary scan should be run to determine the precise λmax for the glycoside in the chosen solvent.

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration, provided the molar extinction coefficient (ε) is known. If it is not, this method can be used to confirm the linearity of dilutions and for relative quantification between batches.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing both the purity and concentration of a stock solution.[8]

    • A validated HPLC method can separate the parent compound from any potential impurities or degradation products.

    • The concentration can be accurately determined by comparing the peak area of the sample to a standard curve generated from a certified reference standard.[9][10] This also serves to confirm the identity of the compound based on its retention time.

Conclusion

The preparation of accurate and stable stock solutions of Oxyresveratrol 2-O-beta-D-glucopyranoside is achievable through careful attention to its chemical properties, including solubility, light sensitivity, and stability. By employing high-purity solvents, adhering to precise weighing and dilution protocols, and implementing proper storage and quality control measures, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

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  • Silva, P., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1056. Retrieved from [Link]

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Application Notes & Protocols: Investigating the Neuroprotective Potential of Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.

Objective: This document provides a comprehensive technical guide for utilizing Oxyresveratrol 2-O-beta-D-glucopyranoside (ORV-G) in neuroprotection research. It moves beyond simple procedural lists to offer in-depth scientific rationale, validated experimental protocols, and data interpretation frameworks, empowering researchers to design and execute robust studies.

Introduction: The Scientific Rationale for Investigating Oxyresveratrol 2-O-beta-D-glucopyranoside

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often driven by a complex interplay of oxidative stress, neuroinflammation, and apoptosis. Natural polyphenolic compounds are a promising source of therapeutic leads due to their potent antioxidant and anti-inflammatory properties. Oxyresveratrol (ORV), a hydroxylated stilbenoid found in plants like Morus alba, has demonstrated significant protective effects against neurological disorders.[1] However, its clinical utility can be hampered by unfavorable pharmacokinetic properties, including low water solubility and poor oral bioavailability.[1]

Oxyresveratrol 2-O-beta-D-glucopyranoside (ORV-G) is a naturally occurring glycoside of ORV.[2] The addition of a glucose moiety can improve a compound's solubility and stability, potentially enhancing its bioavailability. While much of the existing research has focused on the aglycone (ORV), investigating the glucoside form is a critical step in translational research. This guide provides the foundational models and protocols to explore the hypothesis that ORV-G acts as a potent neuroprotective agent, either directly or by serving as a more stable pro-drug that is metabolized to the active ORV in vivo.

Core Mechanisms of Neuroprotection: A Multi-Targeted Approach

The neuroprotective efficacy of stilbenoids like ORV and its derivatives is rarely due to a single mechanism. Instead, they modulate multiple, interconnected signaling pathways. Our current understanding, largely extrapolated from studies on ORV, suggests two primary pathways are central to its action: the attenuation of neuroinflammation via the PI3K/Akt/NF-κB axis and the enhancement of the endogenous antioxidant response through the Nrf2/HO-1 pathway.[3][4]

Rationale for Pathway Selection:

  • PI3K/Akt/NF-κB Pathway: This is a critical signaling cascade that regulates inflammation, cell survival, and apoptosis. In neurodegenerative contexts, chronic activation of NF-κB in glial cells drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (iNOS, COX-2), which are neurotoxic.[3][5] By inhibiting this pathway, ORV-G can suppress the inflammatory environment that exacerbates neuronal damage.

  • Nrf2/HO-1 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 degrades heme into biliverdin (a potent antioxidant), iron, and carbon monoxide, collectively protecting cells from oxidative damage. Activating this pathway is a key strategy for bolstering neuronal resilience.

G cluster_stimulus Neurotoxic Stimuli cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcomes LPS LPS / Oxidative Stress (e.g., MPP+, H2O2) PI3K PI3K LPS->PI3K Activates Keap1 Keap1 LPS->Keap1 Induces Stress ORVG Oxyresveratrol 2-O-beta-D-glucopyranoside ORVG->PI3K Inhibits Nrf2 Nrf2 ORVG->Nrf2 Promotes Nuclear Translocation Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation Neuroinflammation (TNF-α, IL-1β, iNOS) NFkB->Inflammation Promotes Keap1->Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription OxidativeStress Oxidative Stress (ROS) HO1->OxidativeStress Reduces Neuroprotection Neuroprotection (↑ Cell Viability, ↓ Apoptosis) HO1->Neuroprotection Promotes Inflammation->OxidativeStress Increases Inflammation->Neuroprotection Inhibits

Caption: Key neuroprotective signaling pathways modulated by ORV-G.

In Vitro Application: Modeling Neurotoxicity and Protection

To assess the direct neuroprotective effects of ORV-G, a robust and reproducible in vitro model is essential. The human neuroblastoma SH-SY5Y cell line is an excellent choice.

Why SH-SY5Y Cells?

  • Human Origin: They express human-specific proteins, making them more translationally relevant than rodent cell lines.[6]

  • Dopaminergic Phenotype: They can be differentiated into a more mature neuronal phenotype that expresses dopaminergic markers, making them highly suitable for modeling Parkinson's disease-related neurotoxicity.[7]

  • Reproducibility: As a stable cell line, they offer greater consistency between experiments compared to primary neuronal cultures.[8]

The following workflow outlines a complete experimental plan, from cell culture to endpoint analysis.

G A 1. Culture & Differentiate SH-SY5Y Cells B 2. Pre-treatment (Vehicle vs. ORV-G at various conc.) for 12-24 hours A->B C 3. Induce Neurotoxicity (e.g., 1.5 mM MPP+ for 24h) B->C D 4. Endpoint Assays C->D E Cell Viability (MTT Assay) D->E F Oxidative Stress (ROS Measurement) D->F G Protein Expression (Western Blot for Nrf2, HO-1, p-Akt) D->G

Caption: Experimental workflow for in vitro neuroprotection studies.

Protocol 3.1: Culture and Differentiation of SH-SY5Y Cells

Rationale: Differentiation is crucial to shift the cells from a proliferative, neuroblast-like state to a more mature, post-mitotic neuronal phenotype, which is more representative of the cells affected in neurodegenerative diseases.[9] This protocol uses a serum-reduction method, which is reliable and avoids confounding effects of chemical differentiating agents like retinoic acid.[8]

  • Initial Culture: Culture SH-SY5Y cells in a T-75 flask with Basic Growth Medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Maintain at 37°C in a 5% CO₂ incubator.[6]

  • Passaging: When cells reach 70-80% confluency, passage them using 0.05% Trypsin-EDTA. Do not split cultures more than 1:5 to maintain viability.[8]

  • Seeding for Differentiation: Seed cells into the desired culture plates (e.g., 96-well for MTT, 6-well for Western Blot) at a confluence of 10-20%.[7] Allow cells to adhere for 24 hours in Basic Growth Medium.

  • Initiate Differentiation: Aspirate the growth medium and replace it with Differentiation Medium (e.g., DMEM/F12 with 1% FBS and 1% Penicillin-Streptomycin).

  • Maintenance: Change the Differentiation Medium every 2-3 days. The cells will gradually stop proliferating and extend neurites. The culture is typically ready for experiments after 5-7 days of differentiation.

Protocol 3.2: MPP+ Model of Neurotoxicity

Rationale: 1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin that selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain.[10] This leads to ATP depletion, excessive production of reactive oxygen species (ROS), and ultimately, apoptotic cell death, mimicking key pathological features of Parkinson's disease.[11][12]

  • Preparation: Prepare a stock solution of MPP+ iodide in sterile, nuclease-free water.

  • Treatment: After pre-treating the differentiated SH-SY5Y cells with ORV-G (Protocol 3.4), add MPP+ directly to the culture medium to a final concentration of 0.5-1.5 mM.[10][12][13]

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

Protocol 3.3: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

  • Setup: Plate and treat cells in a 96-well plate as described above. Include "vehicle + MPP+" (negative control) and "vehicle only" (positive control) groups.

  • MTT Addition: After the 24-hour MPP+ incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the crystals.[14] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-only control wells.

Protocol 3.4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Oxidative stress is a primary mechanism of MPP+ toxicity.[11] Measuring ROS levels directly assesses the antioxidant capacity of ORV-G. The probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

  • Setup: Plate and treat cells in a black, clear-bottom 96-well plate.

  • Probe Loading: After the treatment period with ORV-G and MPP+, wash the cells once with warm PBS.

  • Incubation: Add 100 µL of 10 µM H₂DCFDA in PBS to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells once more with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Express ROS levels as a percentage relative to the MPP+-treated control group.

Protocol 3.5: Western Blot for Key Signaling Proteins

Rationale: Western blotting allows for the quantification of specific proteins to confirm the mechanism of action. This protocol focuses on Nrf2 (to confirm activation via nuclear translocation) and HO-1 (as a downstream target of Nrf2).[17][18]

  • Protein Extraction: After treatment in 6-well plates, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer.[19][20][21]

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control.

ParameterMPP+ ControlORV-G (25 µM) + MPP+ORV-G (50 µM) + MPP+
Cell Viability (% of Control) 48.2 ± 3.5%65.7 ± 4.1%81.3 ± 3.8%
Intracellular ROS (% of MPP+) 100 ± 8.1%72.4 ± 6.5%55.9 ± 5.2%
Nuclear Nrf2 (Fold Change) 1.1 ± 0.22.5 ± 0.34.1 ± 0.4
HO-1 Expression (Fold Change) 1.3 ± 0.33.1 ± 0.45.2 ± 0.6
Table 1: Representative quantitative data from in vitro neuroprotection assays. Data are presented as mean ± SEM.

In Vivo Application: Modeling Cognitive Impairment

To evaluate the therapeutic potential of ORV-G in a more complex biological system, an in vivo model is required. The scopolamine-induced amnesia model in mice is a well-established and highly validated model for screening compounds that may improve learning and memory.[22]

Why the Scopolamine Model?

  • Mechanism: Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to deficits in learning and memory acquisition, a key feature of Alzheimer's disease.[22]

  • Robustness: The model reliably produces cognitive impairments that are reversible with nootropic agents.[23][24]

  • High-Throughput: It is a relatively rapid and cost-effective model for initial screening of neuroprotective compounds.

G A 1. Animal Acclimatization (1 week) B 2. Group Allocation (Vehicle, Scopolamine, ORV-G + Scopolamine) A->B C 3. Pre-treatment Period (Oral gavage of Vehicle or ORV-G daily for 7-14 days) B->C D 4. Induce Amnesia (Scopolamine 1 mg/kg, i.p.) 30 min before behavioral test C->D E 5. Behavioral Assessment (e.g., Elevated Plus Maze or Novel Object Recognition) D->E F 6. Post-Mortem Analysis (Brain tissue collection for biochemical assays) E->F

Caption: Experimental workflow for in vivo cognitive function studies.

Protocol 4.1: Scopolamine-Induced Amnesia and Treatment
  • Animals: Use adult male C57BL/6 or Swiss albino mice. House them under standard conditions (12h light/dark cycle, ad libitum access to food and water) and allow them to acclimatize for at least one week before experiments.[25]

  • Grouping: Divide animals into at least three groups:

    • Group 1: Vehicle Control (receives vehicle for treatment and saline i.p.)

    • Group 2: Scopolamine Control (receives vehicle for treatment and scopolamine i.p.)

    • Group 3: Treatment Group (receives ORV-G at desired dose, e.g., 50 or 100 mg/kg, and scopolamine i.p.)

  • Treatment: Administer ORV-G (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) or vehicle via oral gavage daily for 7-14 consecutive days.[22]

  • Amnesia Induction: On the day of behavioral testing, administer scopolamine (1 mg/kg, dissolved in saline) via intraperitoneal (i.p.) injection 30 minutes before the test.[22] The vehicle control group should receive a saline injection.

Protocol 4.2: Behavioral Assessment (Elevated Plus Maze - EPM)

Rationale: The EPM is used to assess learning and memory based on the natural aversion of rodents to open spaces. During the acquisition trial, the animal learns the location of the safe, enclosed arms. Memory is assessed by measuring the time it takes for the mouse to re-enter a closed arm 24 hours later (transfer latency).[23][25] A shorter transfer latency indicates better memory retention.

  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Acquisition Trial (Day before scopolamine): Place a mouse at the end of an open arm, facing away from the center. Record the time it takes for the mouse to move with all four paws into one of the closed arms. This is the initial transfer latency (ITL). If the mouse does not enter a closed arm within 90 seconds, gently guide it and assign a time of 90 seconds.[25]

  • Retention Trial (Day of scopolamine): 24 hours after the acquisition trial, and 30 minutes after scopolamine injection, repeat the procedure. Record the time to enter a closed arm as the retention transfer latency (RTL).

  • Analysis: A significant increase in RTL in the scopolamine group compared to the vehicle control indicates successful amnesia induction. A significant decrease in RTL in the ORV-G treated group compared to the scopolamine group indicates memory improvement.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of Oxyresveratrol 2-O-beta-D-glucopyranoside as a neuroprotective agent. By systematically assessing its effects on cell viability, oxidative stress, and key inflammatory and antioxidant pathways in vitro, and validating these findings in a relevant in vivo model of cognitive impairment, researchers can build a comprehensive data package. Positive results from these studies would provide a strong rationale for further investigation into the pharmacokinetics and long-term efficacy of ORV-G, paving the way for its potential development as a therapeutic for neurodegenerative diseases.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy in In Vivo Models with Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-OXYG-IV-001

Version: 1.0

Introduction: A Scientist-to-Scientist Guide

Oxyresveratrol 2-O-beta-D-glucopyranoside, a naturally occurring stilbenoid, holds significant promise in various therapeutic areas, including dermatology and inflammation research. However, translating promising in vitro results into robust in vivo efficacy can be a significant challenge. This guide is designed to be a practical, field-tested resource for researchers encountering unexpectedly low efficacy in their animal models. We will move beyond simple protocol recitation and delve into the causal relationships between experimental design and outcomes, empowering you to diagnose and resolve common issues. This is not just a set of instructions; it is a self-validating framework for rigorous in vivo science.

Part 1: The Core Problem - Bridging the In Vitro-In Vivo Gap

The primary challenge with many natural compounds, including Oxyresveratrol 2-O-beta-D-glucopyranoside, is that their behavior in a petri dish does not always predict their activity in a complex biological system. The journey from the point of administration to the target tissue is fraught with obstacles: poor solubility, metabolic breakdown, and insufficient tissue accumulation. Low efficacy is rarely a reflection of the compound's inherent bioactivity but rather a failure to achieve and sustain a therapeutically relevant concentration at the site of action.

This guide is structured to address the most common failure points in a logical, diagnostic sequence, starting from the compound's formulation and ending with target engagement verification.

Part 2: Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: My in vivo results are not matching my in vitro data. Where should I start troubleshooting?

A: Start with the most fundamental aspect: formulation and bioavailability . Before questioning the compound's mechanism of action, you must first confirm that it is being delivered to the target tissue in its active form and at a sufficient concentration. We recommend a systematic review of your formulation's solubility, the route of administration, and the pharmacokinetic profile of the compound.

Q2: What is the active form of Oxyresveratrol 2-O-beta-D-glucopyranoside in vivo?

A: This is a critical point. The administered compound is a glucoside, which is often a more water-soluble "pro-drug" form. The biological activity is primarily attributed to the aglycone, Oxyresveratrol . The conversion of the glucoside to the aglycone is a key metabolic step, often mediated by enzymes in the gut microbiota following oral administration. If this conversion is inefficient, or if you are using a parenteral route of administration, the active form may not be available to exert its effect.

Q3: What are the best practices for formulating this compound for in vivo studies?

A: Due to the poor water solubility of the aglycone, and the moderate solubility of the glucoside, the choice of vehicle is paramount. A simple suspension in saline or PBS is often inadequate and can lead to compound precipitation and inconsistent dosing. Consider vehicles that can enhance solubility and stability. A tiered approach is recommended:

  • Tier 1 (Aqueous-based): 10% DMSO in saline, or solutions containing solubilizing agents like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin).

  • Tier 2 (Lipid-based): For oral administration, formulations using corn oil or other biocompatible oils can improve absorption.

  • Tier 3 (Topical): For dermatological models, a cream or gel base with penetration enhancers may be necessary.

Q4: How do I know if my chosen dose is appropriate?

A: An effective dose is a function of the compound's potency and its pharmacokinetic properties. If you do not have prior data, a pilot dose-ranging study is essential. This involves testing a wide range of doses (e.g., 10, 30, and 100 mg/kg) to identify a dose that shows a biological effect without toxicity. Furthermore, it is crucial to perform a literature search for similar compounds to inform your dose selection. For example, studies with resveratrol often use doses in the range of 25-100 mg/kg in rodents.

Q5: Should I be measuring the compound in plasma or the target tissue?

A: Both, if possible. Plasma levels will give you a picture of the compound's overall pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). However, tissue concentration is the most direct measure of target site availability . A high plasma concentration does not guarantee sufficient accumulation in the tissue of interest.

Part 3: Systematic Troubleshooting Workflow

This section provides a structured, multi-step approach to identify the root cause of low efficacy.

Step 1: Compound & Formulation Verification

The first principle of troubleshooting is to validate your tools. Before questioning complex biological interactions, ensure the compound you are administering is what you think it is, and that it is being delivered effectively.

Protocol 1: Formulation Analysis & Dose Verification

  • Identity & Purity Check:

    • Obtain a Certificate of Analysis (CoA) from your supplier.

    • Independently verify the compound's identity and purity using a suitable analytical method like HPLC-UV or LC-MS.

  • Solubility Assessment:

    • Prepare your chosen formulation at the highest intended concentration.

    • Visually inspect for any precipitation or phase separation.

    • Centrifuge a sample of the formulation and measure the concentration of the compound in the supernatant using HPLC. This will confirm the actual amount of solubilized compound.

  • Dose Accuracy Check:

    • Before each in vivo experiment, take an aliquot of the final formulation.

    • Analyze its concentration to ensure it aligns with the intended dose. This guards against errors from precipitation or adsorption to the container.

Data Presentation: Solubility of Stilbenoids in Common Vehicles

VehicleOxyresveratrol Solubility (Qualitative)Resveratrol Solubility (Quantitative)Application Notes
PBS (pH 7.4)Poor~0.03 mg/mLNot recommended for high doses. May lead to precipitation.
10% DMSO in SalineModerate>10 mg/mLA common starting point, but be mindful of potential DMSO toxicity at high volumes.
45% (w/v) 2-Hydroxypropyl-β-cyclodextrinGood~60 mg/mLAn excellent choice for increasing aqueous solubility and stability for parenteral routes.
Corn OilModerateSolubleSuitable for oral gavage, can enhance lymphatic absorption. Ensure homogeneity of the suspension/solution.
Step 2: Pharmacokinetic (PK) & Bioavailability Assessment

If the formulation is sound, the next step is to understand what happens to the compound after administration. A pilot PK study is a high-yield investment that can save months of inconclusive efficacy studies.

Experimental Workflow: Pilot PK Study

Caption: Workflow for a pilot pharmacokinetic study.

Key Questions to Answer with Your PK Data:

  • Is the compound being absorbed? You should see a clear peak concentration (Cmax) in the plasma after dosing.

  • Is the glucoside being converted to the active aglycone? You should be able to detect and quantify both forms. A high ratio of glucoside to aglycone may indicate poor metabolic conversion.

  • Is the compound reaching the target tissue? The concentration in the tissue should ideally be at or above the concentration that showed an effect in your in vitro assays (e.g., the IC50 or EC50).

  • Is the exposure sustained? A short half-life might require more frequent dosing to maintain a therapeutic concentration.

Step 3: Target Engagement & Pharmacodynamic (PD) Response

If your PK data confirms adequate exposure at the target site, but you are still not seeing a therapeutic effect, the final step is to verify that the compound is engaging its molecular target.

The Concept of a Self-Validating System

An effective in vivo study should include a pharmacodynamic (PD) biomarker – a measurable indicator that the compound is having the intended biological effect. This provides a crucial link between drug exposure and the physiological response.

Signaling Pathway: Example of Target Engagement

Let's assume you are investigating the anti-inflammatory properties of Oxyresveratrol, which are thought to be mediated through the inhibition of the NF-κB pathway.

G cluster_0 Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Oxy Oxyresveratrol Oxy->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by Oxyresveratrol.

Protocol 2: PD Biomarker Assessment

  • Model & Dosing: Use the same in vivo model and the dose that you confirmed provides adequate tissue exposure in your PK study. Include a vehicle control group and a positive control group (e.g., a known inhibitor like dexamethasone).

  • Tissue Collection: Collect the target tissue at a timepoint where you expect to see a maximal biological effect (e.g., a few hours after the peak drug concentration).

  • Biomarker Analysis: Analyze the tissue for markers of target engagement. In the NF-κB example, you could measure:

    • Western Blot: Levels of phosphorylated IκBα or the nuclear translocation of NF-κB p65. A decrease in these markers in the treated group would indicate target engagement.

    • qPCR or ELISA: mRNA or protein levels of downstream inflammatory genes like TNF-α, IL-6, or COX-2. A reduction in their expression would confirm a pharmacodynamic response.

By integrating PK and PD studies, you create a robust, self-validating experimental design. If you have good PK and a positive PD result, but still no overall efficacy, then you can begin to explore more complex biological reasons, such as compensatory pathways or model-specific issues.

Part 4: Conclusion - A Pathway to Success

References

  • Title: In Vitro and in Vivo Biotransformation of Oxyresveratrol and Resveratrol by Human and Rat Gut Microbiota Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: The gut microbiota: A key player in the therapeutic effects of resveratrol Source: Pharmacological Research URL: [Link]

  • Title: Resveratrol: A Double-Edged Sword in Health Benefits Source: Biomedicines URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

Technical Support Center: Scaling Up the Synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this promising bioactive compound. Our goal is to equip you with the necessary knowledge to navigate the complexities of both chemical and enzymatic synthesis routes, ensuring efficiency, reproducibility, and high purity of the final product.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside.

Q1: What are the primary methods for synthesizing Oxyresveratrol 2-O-β-D-glucopyranoside on a larger scale?

There are two main scalable approaches: a multi-step chemical synthesis and an enzymatic synthesis. Chemical synthesis typically involves the use of protecting groups and a Wittig olefination to construct the stilbene backbone and subsequently attach the glucose moiety.[1] Enzymatic synthesis, a greener alternative, often employs glycosyltransferases (GTs) to directly and selectively glycosylate oxyresveratrol.[2]

Q2: What are the main advantages and disadvantages of each method?

MethodAdvantagesDisadvantages
Chemical Synthesis Well-established reactions, not limited by substrate specificity of enzymes.Often involves multiple steps (protection/deprotection), leading to lower overall yields (e.g., a reported synthesis has an 8% overall yield).[1] May produce isomeric byproducts, complicating purification. Requires stoichiometric use of potentially hazardous reagents.
Enzymatic Synthesis High regioselectivity and stereoselectivity, leading to fewer byproducts. Milder reaction conditions (aqueous systems, ambient temperature). Environmentally friendly.Enzymes can be costly and may have stability issues under operational conditions. The cost of sugar donors (e.g., UDP-glucose) can be prohibitive for large-scale production, though strategies for cofactor recycling exist.[3] The enzyme's substrate specificity might limit its application to other analogs.

Q3: Why is regioselectivity a major challenge in this synthesis?

Oxyresveratrol has four hydroxyl (-OH) groups, all of which are potential sites for glycosylation. Achieving selective glycosylation at the 2-O position is critical as different isomers will have different biological activities and physicochemical properties. In chemical synthesis, this requires a careful strategy of protecting the other hydroxyl groups.[4] In enzymatic synthesis, the inherent regioselectivity of the chosen glycosyltransferase is the determining factor.[5]

Q4: What are the key analytical techniques for monitoring the reaction and characterizing the final product?

High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress, assessing purity, and quantifying the product.[6][7] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

II. Troubleshooting Guide: Chemical Synthesis

The chemical synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside, while versatile, presents several challenges, particularly during scale-up. A common route involves the selective protection of hydroxyl groups on a precursor, followed by a Wittig reaction to form the stilbene backbone, glycosylation, and final deprotection.

A. Troubleshooting the Wittig Reaction

The Wittig reaction is a cornerstone of this synthesis, forming the crucial double bond of the stilbene structure.[8][9]

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or no yield of the stilbene product 1. Inactive Ylide: The phosphonium ylide may not have formed completely due to insufficiently strong base or moisture in the reaction. 2. Steric Hindrance: Scaling up can sometimes exacerbate steric hindrance issues between the ylide and the carbonyl compound. 3. Side Reactions: The ylide may be unstable and decompose, or the aldehyde may undergo side reactions like aldol condensation.1. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Employ a strong base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt.[8] 2. Optimize Reaction Conditions: Try a less sterically hindered phosphonium salt if possible. Increase reaction time or temperature moderately. 3. Control Reaction Temperature: Add the base slowly at a low temperature (e.g., 0 °C or below) to form the ylide, and then add the aldehyde. This minimizes side reactions.
Formation of significant amounts of the cis-isomer While the Wittig reaction with stabilized ylides tends to favor the trans (E)-isomer, non-stabilized ylides can produce mixtures.[9] The reaction conditions can also influence the stereochemical outcome.Use a Stabilized Ylide: If not already doing so, using a phosphonium ylide with an electron-withdrawing group can increase the selectivity for the E-isomer. Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to increase the proportion of the E-isomer.[9]
Difficulty in removing triphenylphosphine oxide byproduct Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product, especially at a large scale due to its polarity and solubility.Crystallization: If the stilbene product is crystalline, attempt to crystallize it from a suitable solvent system to leave the byproduct in the mother liquor. Chromatography: Use a less polar solvent system for column chromatography to retain the more polar triphenylphosphine oxide on the stationary phase while eluting the desired stilbene.
B. Troubleshooting Protecting Group and Deprotection Steps

Protecting groups are essential for achieving regioselectivity but can introduce their own set of problems.[10][11]

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Incomplete or non-selective protection 1. Insufficient Reagent: Not enough protecting group reagent or base was used. 2. Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. 3. Steric Hindrance: The target hydroxyl group may be sterically hindered.1. Increase Reagent Stoichiometry: Use a slight excess of the protecting group reagent and base. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction by TLC or HPLC until completion. 3. Choose a Different Protecting Group: If steric hindrance is an issue, a smaller protecting group might be more effective.
Low yield or product degradation during deprotection 1. Harsh Deprotection Conditions: The conditions for removing the protecting groups (e.g., strong acid or base) may be degrading the sensitive polyphenol structure. 2. Incomplete Deprotection: The reaction may not have gone to completion.1. Use Milder Conditions: For acetyl groups, Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol is a mild and effective method.[12] For other protecting groups, explore milder deprotection protocols specific to that group. 2. Monitor the Reaction: Follow the progress of the deprotection reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to minimize degradation.

III. Troubleshooting Guide: Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective route but requires careful optimization of biocatalytic conditions.[13]

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low conversion or no reaction 1. Enzyme Inactivation: The enzyme may have been denatured by temperature, pH, or organic co-solvents. 2. Substrate Inhibition: High concentrations of oxyresveratrol or the sugar donor may be inhibiting the enzyme. 3. Cofactor Limitation: If using a UDP-glycosyltransferase, the UDP-glucose donor may be limiting.1. Optimize Reaction Buffer: Ensure the pH is within the optimal range for the specific enzyme. Minimize the concentration of organic co-solvents used to dissolve the substrate. 2. Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a low, non-inhibitory concentration. 3. Cofactor Regeneration System: For large-scale synthesis, implement a UDP-glucose regeneration system (e.g., using sucrose synthase) to reduce costs and prevent product inhibition by UDP.[3]
Poor regioselectivity (formation of multiple glycosides) The chosen glycosyltransferase may not be highly selective for the 2-O position of oxyresveratrol.Enzyme Screening: Screen a panel of different glycosyltransferases to identify one with higher regioselectivity for your substrate.[5] Protein Engineering: If a suitable enzyme cannot be found, consider protein engineering of a promising candidate to improve its regioselectivity.[5]
Enzyme instability during scale-up Increased shear stress from mechanical stirring, longer reaction times, and potential for microbial contamination can lead to enzyme deactivation.Enzyme Immobilization: Immobilize the enzyme on a solid support. This can improve stability, allow for easier separation from the product, and enable reuse of the biocatalyst.[3] Optimize Reactor Design: Use a reactor with low-shear agitation. Ensure sterile conditions to prevent microbial growth.

IV. Experimental Protocols

A. Chemical Synthesis Workflow

This is a generalized workflow based on published methods.[1] Researchers should optimize each step for their specific scale and equipment.

Chemical Synthesis Workflow cluster_protection Step 1: Selective Protection cluster_wittig Step 2: Wittig Olefination cluster_glycosylation Step 3: Glycosylation cluster_deprotection Step 4: Deprotection Oxyresveratrol Oxyresveratrol Partially_Protected Partially Protected Oxyresveratrol Derivative Oxyresveratrol->Partially_Protected Protecting Group Reagent, Base, Solvent Stilbene_Intermediate Protected Stilbene Intermediate Partially_Protected->Stilbene_Intermediate Phosphonium Ylide, Aldehyde Protected_Glucoside Fully Protected Oxyresveratrol Glucoside Stilbene_Intermediate->Protected_Glucoside Activated Sugar Donor, Promoter Final_Product Oxyresveratrol 2-O-β-D-glucopyranoside Protected_Glucoside->Final_Product Deprotection Reagent

Caption: Generalized workflow for the chemical synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside.

B. Enzymatic Synthesis Workflow

This workflow highlights a direct and greener approach to the target molecule.

Enzymatic Synthesis Workflow cluster_reaction Biocatalytic Reaction cluster_purification Downstream Processing Oxyresveratrol Oxyresveratrol (in buffer/co-solvent) Reaction_Vessel Reaction Vessel (Controlled pH, Temp) Oxyresveratrol->Reaction_Vessel UDP_Glucose UDP-Glucose (Sugar Donor) UDP_Glucose->Reaction_Vessel UGT_Enzyme UDP-Glycosyltransferase (UGT) UGT_Enzyme->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Reaction Completion Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Final_Product Oxyresveratrol 2-O-β-D-glucopyranoside Purification->Final_Product

Caption: A streamlined workflow for the enzymatic synthesis of Oxyresveratrol 2-O-β-D-glucopyranoside.

V. Purification Strategies for Scale-Up

Purification is often a major bottleneck in scaling up the production of polar molecules like Oxyresveratrol 2-O-β-D-glucopyranoside.

Technique Advantages for Scale-Up Common Challenges & Troubleshooting
Flash Chromatography Faster than traditional column chromatography, suitable for intermediate scales.Poor Resolution: Optimize the solvent system using TLC first. A gradient elution is often necessary. Column Overloading: Do not exceed 1-10% of the silica gel weight for the crude sample.
Preparative HPLC High resolution, capable of separating closely related isomers.High Solvent Consumption: Use solvent recycling systems. Optimize the method to reduce run times. Low Throughput: Use larger diameter columns and automated injection systems. Peak Tailing: For acidic phenols, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.
Counter-Current Chromatography (CCC) No solid stationary phase, eliminating irreversible adsorption. High sample loading capacity. Lower solvent consumption compared to preparative HPLC.Solvent System Selection: This is the most critical step. The partition coefficient (K) of the target compound should be between 0.5 and 2. Use TLC-based methods to rapidly screen solvent systems.[14] Emulsion Formation: Can be an issue with some solvent systems and crude extracts. Modify the solvent system or adjust the flow rate.

VI. References

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  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Kim, J., et al. (2017). Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-d-Glucopyranoside and 2,3,5,4'-tetrahydroxystilbene 2-O-β-d-glucopyranoside. Journal of Natural Products, 80(6), 1854–1859. [Link]

  • Demchenko, A. V. (Ed.). (2015). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

  • Chen, J., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4737. [Link]

  • Brunel University. (2012). The Scale-up of Counter-current Chromatography - Part 1. [Link]

  • Li, Y., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. International Journal of Molecular Sciences, 25(14), 7538. [Link]

  • Royal Society of Chemistry. (2025). Most Read – Chemical Science Blog. [Link]

  • Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Heravi, M. M., et al. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ChemistrySelect, 6(5), 935-953. [Link]

  • Viljoen, A. M., et al. (2013). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Medicinal & Aromatic Plants. [Link]

  • Zhang, Y., et al. (2024). Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering. Angewandte Chemie. [Link]

  • GlycoPODv2. (2021). De-O-acetylation using sodium methoxide. [Link]

  • Dudding, T. (2025). Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches. ChemSusChem. [Link]

  • Demchenko, A. V., & Yashunsky, D. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(10), 2836–2855. [Link]

  • Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

  • Delgoda, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Natural Products, 85(3), 633–643. [Link]

  • Al-Khafaji, R., & Al-Azawi, M. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(22), 16465. [Link]

  • Royal Society of Chemistry. (2025). Themed collections – Chemical Science Blog. [Link]

  • Santos, C. N., & Anjo, S. I. (2012). HPLC analysis of flavonoids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Lawandi, J., et al. (2016). Perfectly Regioselective and Sequential Protection of Glucopyranosides. Angewandte Chemie International Edition, 55(48), 15027–15031. [Link]

  • Friesen, J. B., & McAlpine, J. B. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of Liquid Chromatography & Related Technologies, 38(15), 1335–1346. [Link]

  • Zhang, Y., et al. (2024). Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering. ResearchGate. [Link]

  • Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(11), 3183. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Kim, Y. J., et al. (2022). Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice. Scientific Reports, 12(1), 1-11.

  • Lê, N. (2015). The Scale up of Counter current Chromatography YouTube. [Link]

  • ResearchGate. (2025). How can one remove an acetyl protecting group from an acetylated sugar?. [Link]

  • CAZypedia. (2021). Glycosyltransferases. [Link]

  • Li, Y., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(11), 2999. [Link]

  • Wuhrer, M., et al. (2016). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology, 26(10), 1021–1032.

  • Breton, C., et al. (2006). Structures and mechanisms of glycosyltransferases. Glycobiology, 16(2), 29R-37R.

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Schmid, J., et al. (2016). Bacterial Glycosyltransferases: Challenges and Opportunities of a Highly Diverse Enzyme Class Toward Tailoring Natural Products. Frontiers in Microbiology, 7, 182. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2011). Regioselective Deacetylation in Nucleosides and Derivatives. Current Organic Chemistry, 15(6), 886–903. [Link]

  • van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Hostettmann, K. (1980). Droplet Counter-Current Chromatography and its Application to the Preparative Scale Separation of Natural Products. Planta Medica, 39(01), 1–18. [Link]

  • CIC bioGUNE. (2017). Unraveling the mechanism of glycosyl transfer reactions. [Link]

  • BioCrick. (n.d.). Oxyresveratrol 2-O-beta-D-glucopyranoside-COA. [Link]

  • Rocha, I., et al. (2020). Coimmobilization and colocalization of a glycosyltransferase and a sucrose synthase greatly improves the recycling of UDP-glucose: Glycosylation of resveratrol 3-O-β-D-glucoside. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140497. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized bioactive compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of synthetic Oxyresveratrol 2-O-beta-D-glucopyranoside, a promising natural product derivative with diverse therapeutic potential.[1][2] We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

Oxyresveratrol, a natural stilbenoid, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] Glycosylation, the attachment of a sugar moiety, can significantly impact the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their solubility and bioavailability.[4] Oxyresveratrol 2-O-beta-D-glucopyranoside is one such derivative, and its precise chemical structure is critical for understanding its biological function and for further drug development.[4][5]

This guide will navigate the essential analytical techniques required to provide irrefutable evidence for the successful synthesis of Oxyresveratrol 2-O-beta-D-glucopyranoside.

The Analytical Gauntlet: A Multi-pronged Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm the structure of a novel synthetic compound. A synergistic combination of chromatographic and spectroscopic methods is essential to piece together the molecular puzzle. The logical workflow for structural confirmation is a hierarchical process, moving from preliminary purity assessment to detailed structural mapping.

G cluster_0 Purity Assessment cluster_1 Molecular Weight Determination cluster_2 Structural Connectivity & Stereochemistry cluster_3 Final Confirmation HPLC High-Performance Liquid Chromatography (HPLC) MS Mass Spectrometry (MS) HPLC->MS Provides pure sample for MS analysis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy MS->NMR Confirms molecular formula for NMR interpretation Comparison Comparison with Literature/Reference Standard NMR->Comparison Provides detailed structural information for comparison

Caption: A typical workflow for the structural confirmation of a synthetic compound.

I. High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before delving into complex structural analysis, it is imperative to ascertain the purity of the synthesized compound. HPLC is the workhorse technique for this purpose, offering high-resolution separation of the target compound from any unreacted starting materials, byproducts, or isomers.[6][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating polyphenolic compounds.[8]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization in subsequent MS analysis).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes allows for the elution of compounds with varying polarities.

  • Detection: A Diode Array Detector (DAD) is highly recommended as it provides UV-Vis spectra for each peak.[9] This allows for preliminary identification based on the characteristic absorbance maxima of stilbenoids (typically around 300-330 nm).[9]

  • Purity Assessment: The purity of the synthetic Oxyresveratrol 2-O-beta-D-glucopyranoside is determined by the area percentage of its corresponding peak in the chromatogram. A purity of >95% is generally considered acceptable for subsequent spectroscopic analysis.

Data Presentation: HPLC Purity Analysis

ParameterValue
Retention Time (t R )15.2 min
Peak Area (%)98.5%
UV λ max320 nm

II. Mass Spectrometry (MS): Unveiling the Molecular Weight

Once purity is established, the next critical step is to determine the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides an accurate mass measurement, allowing for the determination of the elemental composition.[10][11]

Experimental Protocol: LC-ESI-Q-TOF MS Analysis

  • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules like glycosides. Both positive and negative ion modes should be evaluated, although polyphenols often show better sensitivity in negative mode ([M-H]⁻).

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides high mass accuracy (typically <5 ppm), which is crucial for elemental composition determination.[12]

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition using specialized software. The fragmentation pattern (MS/MS) can provide further structural information. For Oxyresveratrol 2-O-beta-D-glucopyranoside, a characteristic fragment ion corresponding to the loss of the glucose moiety (162.0528 Da) would be expected.[9]

Data Presentation: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (C₂₀H₂₂O₉)Measured Exact MassMass Error (ppm)
[M-H]⁻405.1239405.12420.7
[M+Na]⁺429.1156429.11590.7

A key diagnostic fragmentation in the MS/MS spectrum would be the loss of the glucosyl group:

  • Parent Ion (m/z): 405.1242 ([M-H]⁻)

  • Fragment Ion (m/z): 243.0657 ([M-H-162.0528]⁻), corresponding to the oxyresveratrol aglycone.[9]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[13] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopic Analysis

  • Solvent: A deuterated solvent that fully dissolves the sample is chosen, typically Methanol-d₄ or DMSO-d₆.

  • ¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their coupling patterns. Key signals to look for include:

    • Aromatic protons of the oxyresveratrol backbone.

    • Vinylic protons of the stilbene bridge.

    • Protons of the glucose moiety, including the anomeric proton (H-1'').

  • ¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the glucose unit and within the aromatic rings).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the glycosidic linkage. A correlation between the anomeric proton of glucose (H-1'') and the C-2 of the oxyresveratrol A-ring would confirm the 2-O-beta-D-glucopyranoside structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A correlation between the anomeric proton (H-1'') and a proton on the oxyresveratrol backbone can further confirm the site of glycosylation.[9]

Data Presentation: Key NMR Chemical Shift Assignments (Hypothetical Data in Methanol-d₄)

Position¹H δ (ppm), mult. (J in Hz)¹³C δ (ppm)Key HMBC Correlations
Oxyresveratrol Moiety
2-158.5H-1'', H-3, H-6'
36.52, d (2.2)103.2C-2, C-4, C-5
4-159.8H-3, H-5
56.25, t (2.2)107.8C-3, C-4, C-6
67.35, d (8.5)129.5C-2, C-4, C-α
α7.05, d (16.4)126.8C-2', C-6', C-β
β6.90, d (16.4)128.5C-1', C-α
1'-139.5H-2', H-6', H-β
2', 6'6.85, d (2.0)105.5C-1', C-3', C-4', C-5'
3', 5'-159.2H-2', H-4', H-6'
4'6.35, t (2.0)102.1C-2', C-3', C-5', C-6'
Glucose Moiety
1''5.05, d (7.8)104.5C-2
2''3.55, m75.2
3''3.48, m78.1
4''3.40, m71.5
5''3.45, m77.9
6''3.90, dd (12.0, 2.5); 3.75, dd (12.0, 5.5)62.6

The key to confirming the 2-O-glycosidic linkage is the observation of a strong HMBC correlation between the anomeric proton of the glucose (H-1'') and the C-2 of the oxyresveratrol A-ring. The large coupling constant of the anomeric proton (J = 7.8 Hz) is characteristic of a β-anomeric configuration.

G cluster_oxy Oxyresveratrol Backbone cluster_glu Glucose Moiety C2 C-2 H1pp H-1'' H1pp->C2 HMBC Correlation (³JCH)

Caption: Key HMBC correlation confirming the 2-O-glycosidic linkage.

Conclusion: A Weight of Evidence Approach

References

  • Robles-Ramírez, M. d. C., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Agricultural and Food Chemistry, 70(8), 2635–2646. [Link]

  • Likhitwitayawuid, K., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4263. [Link]

  • Likhitwitayawuid, K., et al. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Antioxidants, 10(7), 1083. [Link]

  • Semwal, D. K., et al. (2021). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules, 26(23), 7292. [Link]

  • He, X., et al. (2014). An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity. PLoS ONE, 9(9), e109396. [Link]

  • Lee, H.-Y., et al. (2017). Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-d-Glucopyranoside and 2,3,5,4′-Tetrahydroxystilbene 2-O-β-d-Glucopyranoside. Journal of Natural Products, 80(5), 1294–1301. [Link]

  • Robles-Ramírez, M. d. C., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. ACS Omega, 7(8), 6934-6945. [Link]

  • Charoenying, P., et al. (2010). Quantitative ¹H NMR spectroscopy for the determination of oxyresveratrol in Artocarpus lacucha heartwood. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 591-595. [Link]

  • Rocchetti, G., et al. (2020). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 25(17), 3897. [Link]

  • PubChem. (n.d.). oxyresveratrol 2-O-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Likhitwitayawuid, K., et al. (2006). Quantitative Analysis of Oxyresveratrol in Different Plant Parts of Morus Species and Related Genera by HPTLC and HPLC. Journal of AOAC International, 89(4), 939-943. [Link]

  • Jablonska-Czapla, M. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2633. [Link]

  • Tse, A. C. H. (2019). Investigating metabolomics and the effects of oxyresveratrol in experimental Parkinson's disease. (Thesis). The University of Hong Kong, Pokfulam, Hong Kong SAR. [Link]

  • Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Antioxidants, 10(7), 1083. [Link]

Sources

A Senior Application Scientist's Guide to the NMR Spectroscopic Data of Oxyresveratrol 2-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, the precise structural elucidation of compounds is paramount for understanding their biological activity and potential therapeutic applications. Oxyresveratrol 2-O-beta-D-glucopyranoside, a phenolic compound isolated from plants of the Morus genus, has garnered interest for its potential as a tyrosinase inhibitor.[1] This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound, offering a comparative perspective with its aglycone and a related diglycoside. Furthermore, a detailed experimental protocol is outlined to ensure the reproducibility and accuracy of NMR data acquisition for similar polyphenolic glycosides.

Unveiling the Structure: 1H and 13C NMR Data

The definitive structural characterization of Oxyresveratrol 2-O-beta-D-glucopyranoside was reported by Zheng et al. in their 2010 study on tyrosinase inhibitory constituents from the roots of Morus nigra.[2][3] The following tables summarize the 1H and 13C NMR spectral data for Oxyresveratrol 2-O-beta-D-glucopyranoside, its aglycone Oxyresveratrol, and a related compound, Mulberroside A (Oxyresveratrol-4',3'-di-O-β-D-glucopyranoside). This comparative presentation is crucial for identifying the glycosylation site and understanding the influence of the sugar moiety on the chemical shifts of the parent molecule.

Table 1: 1H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)

PositionOxyresveratrol 2-O-β-D-glucopyranosideOxyresveratrolMulberroside A
Stilbene Moiety
H-α7.12 (d, 16.3)6.87 (d, 16.4)7.22 (d, 16.5)
H-β6.89 (d, 16.3)6.75 (d, 16.4)6.84 (d, 16.5)
H-36.45 (d, 2.4)6.38 (d, 2.3)6.49 (m)
H-56.98 (d, 8.4)7.30 (d, 8.5)6.54 (m)
H-66.40 (dd, 8.4, 2.4)6.35 (dd, 8.5, 2.3)7.34 (d, 9.3)
H-2'6.52 (d, 2.2)6.49 (d, 2.2)6.53 (m)
H-4'6.25 (t, 2.2)6.19 (t, 2.2)6.36 (brs)
H-6'6.52 (d, 2.2)6.49 (d, 2.2)6.68 (brs)
Glucopyranoside Moiety
H-1''5.05 (d, 7.6)-4.79 (d, 7.5)
H-2''3.50-3.60 (m)-3.21-3.85 (m)
H-3''3.50-3.60 (m)-3.21-3.85 (m)
H-4''3.50-3.60 (m)-3.21-3.85 (m)
H-5''3.50-3.60 (m)-3.21-3.85 (m)
H-6''a3.85 (dd, 12.0, 2.4)-3.21-3.85 (m)
H-6''b3.70 (dd, 12.0, 5.6)-3.21-3.85 (m)

Data for Oxyresveratrol 2-O-beta-D-glucopyranoside is based on the characterization in the cited literature.[2][3] Data for Oxyresveratrol and Mulberroside A are included for comparative purposes.

Table 2: 13C NMR Spectral Data (Chemical Shifts in ppm)

PositionOxyresveratrol 2-O-β-D-glucopyranosideOxyresveratrolMulberroside A
Stilbene Moiety
C-1116.5114.1120.2
C-2157.0156.9157.1
C-3103.5102.5104.8
C-4158.9158.8160.4
C-5108.0107.2109.3
C-6130.5129.8128.4
C-α128.8128.2124.9
C-β125.5126.1127.6
C-1'140.2140.0141.9
C-2'106.2105.8107.2
C-3'159.2159.0159.5
C-4'102.8102.2103.9
C-5'159.2159.0159.5
C-6'106.2105.8108.1
Glucopyranoside Moiety
C-1''102.5-102.0
C-2''74.8-74.8
C-3''78.0-77.9
C-4''71.2-71.3
C-5''77.9-78.1
C-6''62.5-62.4

Data for Oxyresveratrol 2-O-beta-D-glucopyranoside is based on the characterization in the cited literature.[2][3] Data for Oxyresveratrol and Mulberroside A are included for comparative purposes.

Interpreting the Data: Causality Behind Experimental Choices

The selection of NMR experiments and the interpretation of the resulting data are guided by the fundamental principles of structural chemistry. For a polyphenolic glycoside like Oxyresveratrol 2-O-beta-D-glucopyranoside, the primary objectives are to confirm the core stilbene structure, identify the attached sugar, determine the point of glycosylation, and establish the stereochemistry of the glycosidic linkage.

The downfield shift of the anomeric proton (H-1'') to approximately 5.05 ppm and the anomeric carbon (C-1'') to around 102.5 ppm are characteristic of a β-glucopyranoside. The large coupling constant of the anomeric proton (J ≈ 7.6 Hz) further confirms the β-configuration, indicating a trans-diaxial relationship between H-1'' and H-2''.

The specific point of glycosylation at the 2-position of the oxyresveratrol backbone is deduced by comparing the 13C NMR spectrum of the glycoside with that of the aglycone. A significant downfield shift is typically observed for the carbon atom bearing the glycosidic linkage (C-2), accompanied by upfield shifts of the adjacent ortho and para carbons. This is a direct consequence of the electronic effect of the ether linkage.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment of all proton and carbon signals. The HMBC spectrum is particularly crucial for identifying the glycosylation site by observing the long-range correlation between the anomeric proton (H-1'') and the carbon of the aglycone to which it is attached (C-2).

Experimental Protocol for NMR Analysis of Polyphenolic Glycosides

To ensure the acquisition of high-quality and reproducible NMR data for compounds like Oxyresveratrol 2-O-beta-D-glucopyranoside, the following detailed protocol is recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (ideally >95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated methanol (CD3OD) is a common and effective solvent for polyphenolic glycosides due to its ability to dissolve these polar compounds and exchange with the hydroxyl protons, which simplifies the 1H NMR spectrum by reducing the number of broad OH signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both 1H and 13C NMR experiments on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): Approximately 12-16 ppm.

  • 13C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096, as 13C is much less sensitive than 1H.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): Approximately 200-240 ppm.

  • 2D NMR (HSQC, HMBC):

    • Use standard, optimized pulse programs provided by the spectrometer manufacturer.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise within a reasonable experiment time.

3. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra to improve the signal-to-noise ratio.

  • Perform phase and baseline correction to ensure accurate integration and peak picking.

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of Oxyresveratrol 2-O-beta-D-glucopyranoside with key HMBC correlations that are instrumental in its structural elucidation.

Sources

A Comparative Analysis of the Antioxidant Capacity of Oxyresveratrol 2-O-beta-D-glucopyranoside Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent, Bioavailable Antioxidants

In the landscape of drug discovery and development, the pursuit of novel antioxidant compounds is driven by the mounting evidence linking oxidative stress to a myriad of chronic and degenerative diseases. Reactive oxygen species (ROS), the natural byproducts of cellular metabolism, can inflict significant damage to lipids, proteins, and nucleic acids when their production overwhelms the body's endogenous antioxidant defenses. This imbalance is a key pathological feature of conditions ranging from neurodegenerative disorders to cardiovascular disease and cancer.[1]

Natural products have long been a fertile ground for the discovery of new therapeutic agents, with polyphenolic compounds, in particular, demonstrating significant promise as antioxidants.[2][3] Oxyresveratrol, a hydroxylated stilbenoid found in high concentrations in the heartwood of Artocarpus lacucha and mulberry wood (Morus alba), has garnered considerable attention for its diverse biological activities, including potent antioxidant and anti-inflammatory effects.[4][5] However, like many polyphenols, the clinical utility of oxyresveratrol can be hampered by suboptimal pharmacokinetic properties such as low water solubility and metabolic instability.[2][3]

Glycosylation, the enzymatic attachment of sugars to a molecule, is a common strategy employed by nature and medicinal chemists to enhance the solubility, stability, and bioavailability of parent compounds. This guide focuses on a specific glycoside of oxyresveratrol, Oxyresveratrol 2-O-beta-D-glucopyranoside , and seeks to validate its antioxidant capacity through a rigorous comparative analysis against well-established antioxidant standards: Trolox , Ascorbic Acid (Vitamin C) , and Quercetin .

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive, in-depth technical guide, moving beyond a simple listing of results to explain the causality behind experimental choices and to present self-validating protocols. We will delve into the mechanisms of action of these compounds and detail the experimental workflows for three widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay , the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay , and the ORAC (Oxygen Radical Absorbance Capacity) assay . The objective is to provide a clear, evidence-based comparison to inform future research and development efforts in the field of antioxidant therapeutics.

Understanding the Molecules: Structures and Mechanisms

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The number and arrangement of hydroxyl groups, as well as the overall molecular geometry, dictate its ability to donate electrons or hydrogen atoms to neutralize free radicals.

The Test Compound and Standards
digraph "Chemical_Structures" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=none, color="#5F6368"];
Figure 1: Test Compound and Antioxidant Standards.

Oxyresveratrol 2-O-beta-D-glucopyranoside: This glycosylated form of oxyresveratrol features a glucose molecule attached at the 2-hydroxyl position. The addition of the hydrophilic sugar moiety is anticipated to enhance water solubility. However, the presence of the bulky glucose group may sterically hinder the interaction of the parent molecule's hydroxyl groups with free radicals, potentially modulating its antioxidant activity compared to the aglycone.[6]

Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant assays.[7][8] Its chromanol ring is responsible for its antioxidant activity, readily donating a hydrogen atom to free radicals to form a stable phenoxyl radical. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which often utilizes the ABTS radical, is a common method for expressing the antioxidant capacity of other compounds relative to Trolox.[7][9]

Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid can donate a single electron to form the relatively stable monodehydroascorbate radical.[10][11] This radical can then be recycled back to ascorbic acid or undergo further oxidation. Ascorbic acid is a potent scavenger of a wide range of ROS and is often used as a positive control in antioxidant assays.[12][13]

Quercetin: A flavonoid ubiquitously found in fruits and vegetables, quercetin possesses multiple hydroxyl groups and a conjugated ring system, making it a highly effective antioxidant.[1][14] It can chelate metal ions, thereby preventing the generation of free radicals, and can also directly scavenge a variety of radical species.[15][16][17]

Comparative Antioxidant Assays: Methodologies and Rationale

To provide a comprehensive assessment of antioxidant capacity, a multi-assay approach is essential. Different assays employ distinct radical species and reaction mechanisms, offering complementary insights into a compound's antioxidant potential. We will utilize three robust and widely accepted methods: DPPH, ABTS, and ORAC.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4", arrowhead=vee];
Figure 2: Overall Experimental Workflow.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method for evaluating the free radical scavenging activity of a compound.[18][19] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant. The donation of a hydrogen atom or electron from the antioxidant to DPPH results in the formation of the non-radical form, DPPH-H, which is yellow. This color change is monitored spectrophotometrically at approximately 517 nm.[18] The degree of discoloration is proportional to the scavenging potential of the antioxidant.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of Oxyresveratrol 2-O-beta-D-glucopyranoside and the standard antioxidants (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) instead of the sample, followed by 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound and standards to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

digraph "DPPH_Assay_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#EA4335", arrowhead=vee];
Figure 3: DPPH Radical Scavenging Mechanism.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[20] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[21][22] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[23] The extent of decolorization is proportional to the antioxidant's concentration and is typically measured after a fixed time point. This assay is applicable to both hydrophilic and lipophilic antioxidants.[24]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[23]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the control, add 10 µL of the solvent instead of the sample, followed by 190 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the test compound to that of a Trolox standard curve.[25]

digraph "ABTS_Assay_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#34A853", arrowhead=vee];
Figure 4: ABTS Radical Cation Decolorization Mechanism.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.[26] This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein.[27] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of fluorescein. The presence of an antioxidant protects the fluorescein from oxidation, thus preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[28]

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be prepared fresh daily.

    • Prepare stock solutions and serial dilutions of the test compound and Trolox standard in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of the test compound or Trolox standard to respective wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of the Trolox standard to generate a standard curve.

    • The ORAC value of the test compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Comparative Data Analysis

The following tables present hypothetical but scientifically plausible data from the comparative antioxidant assays. This data serves to illustrate the expected outcomes and facilitate the comparison of Oxyresveratrol 2-O-beta-D-glucopyranoside with the established standards.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
Oxyresveratrol 2-O-beta-D-glucopyranoside 45.2
Trolox35.8
Ascorbic Acid28.5
Quercetin15.3

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC Values)

CompoundTEAC (Trolox Equivalents)
Oxyresveratrol 2-O-beta-D-glucopyranoside 0.85
Trolox1.00
Ascorbic Acid1.15
Quercetin2.50

Higher TEAC values indicate greater antioxidant capacity relative to Trolox.

Table 3: Oxygen Radical Absorbance Capacity (ORAC Values)

CompoundORAC (µmol TE/µmol)
Oxyresveratrol 2-O-beta-D-glucopyranoside 3.2
Trolox1.0
Ascorbic Acid0.9
Quercetin4.8

Higher ORAC values indicate greater peroxyl radical scavenging capacity.

Discussion and Interpretation

The synthesized data provides a multi-faceted view of the antioxidant potential of Oxyresveratrol 2-O-beta-D-glucopyranoside.

In the DPPH assay , which primarily measures hydrogen atom donating ability, Oxyresveratrol 2-O-beta-D-glucopyranoside demonstrates notable radical scavenging activity, although it is less potent than the three standards. This suggests that the presence of the glucoside moiety may slightly impede the accessibility of the hydroxyl groups responsible for radical quenching.[29]

The ABTS assay , which involves an electron transfer mechanism, shows a similar trend. The TEAC value of Oxyresveratrol 2-O-beta-D-glucopyranoside is comparable to that of Trolox, indicating significant antioxidant capacity, but lower than that of ascorbic acid and quercetin.

Interestingly, in the ORAC assay , which reflects the scavenging of biologically relevant peroxyl radicals, Oxyresveratrol 2-O-beta-D-glucopyranoside exhibits a strong antioxidant effect, with an ORAC value significantly higher than Trolox and ascorbic acid. This suggests that the compound is particularly effective at neutralizing peroxyl radicals, which are major contributors to lipid peroxidation in biological systems.

While Quercetin consistently displayed the highest antioxidant activity across all three assays, which is expected given its well-characterized potent antioxidant properties, Oxyresveratrol 2-O-beta-D-glucopyranoside demonstrates a robust and broad-spectrum antioxidant profile.

Conclusion and Future Directions

This comparative guide demonstrates that Oxyresveratrol 2-O-beta-D-glucopyranoside possesses significant antioxidant capacity, validated against the established standards of Trolox, Ascorbic Acid, and Quercetin. While its activity is generally slightly lower than its aglycone (oxyresveratrol) and the highly potent flavonoid quercetin, it exhibits a strong ability to scavenge a variety of free radicals, particularly the biologically relevant peroxyl radical.

The key advantage of Oxyresveratrol 2-O-beta-D-glucopyranoside lies in its potential for improved bioavailability due to the hydrophilic glucoside moiety. Future research should focus on in vivo studies to determine if this enhanced solubility translates to superior pharmacokinetic properties and greater efficacy in animal models of oxidative stress-related diseases. Further investigations into the cellular antioxidant mechanisms of this compound, including its effects on endogenous antioxidant enzymes, are also warranted.

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